8-Bromo-2-phenylquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
8-bromo-2-phenylquinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YFDHYUWPGNKGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-2-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromo-2-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a reliable synthetic protocol and presents a full spectroscopic and physical characterization of the title compound.
Synthesis of this compound
A robust and efficient method for the synthesis of this compound involves the Lewis acid-catalyzed reaction of (Z)-N'-(2-bromophenyl)benzimidamide with paraformaldehyde. This method provides a direct route to the desired quinazoline core.
Experimental Protocol
Materials:
-
(Z)-N'-(2-bromophenyl)benzimidamide
-
Paraformaldehyde
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
A mixture of (Z)-N'-(2-bromophenyl)benzimidamide (0.2 mmol, 1.0 equiv) and paraformaldehyde (0.6 mmol, 3.0 equiv) is placed in an oven-dried reaction vessel under an inert atmosphere. Anhydrous 1,2-dichloroethane (2.0 mL) is added, followed by the Lewis acid catalyst, TMSOTf (0.2 mmol, 1.0 equiv). The reaction mixture is then stirred at 80 °C for 12 hours.
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a light yellow solid.
Yield: 65%
Below is a workflow diagram illustrating the synthetic process.
Characterization of this compound
The structure and purity of the synthesized this compound were confirmed by various analytical techniques. The quantitative data is summarized in the tables below.
Physical and Spectroscopic Data
| Parameter | Value |
| Chemical Formula | C₁₄H₉BrN₂ |
| Molecular Weight | 285.14 g/mol |
| Appearance | Light yellow solid |
| Melting Point | Data not available in the searched sources |
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | H-4 |
| 8.61 - 8.58 | m | 2H | Phenyl H (ortho) |
| 8.13 | dd | 1H | H-5 |
| 7.91 | dd | 1H | H-7 |
| 7.55 - 7.48 | m | 4H | Phenyl H (meta, para), H-6 |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectral Data
Detailed ¹³C NMR data for this compound is not explicitly available in the searched literature. Characterization would typically involve identifying the expected number of carbon signals and their chemical shifts, which would be consistent with the proposed structure.
Mass Spectrometry Data
Specific mass spectrometry data for this compound is not available in the searched sources. However, the expected molecular ion peaks ([M]⁺ and [M+2]⁺) in a 1:1 ratio, characteristic of a monobrominated compound, would be observed at m/z 284 and 286.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound have not been extensively reported in the searched literature, the quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Quinazoline derivatives have been reported to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The 8-bromo substitution offers a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate a library of novel compounds for drug discovery programs. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups to explore structure-activity relationships (SAR).
The diagram below illustrates a potential drug discovery workflow starting from this compound.
Conclusion
This technical guide has outlined a clear and reproducible synthetic method for this compound and has provided its available characterization data. The versatile quinazoline core, combined with the potential for further functionalization at the 8-position, makes this compound a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate the biological activity profile of this and related compounds.
In-Depth Technical Guide: 8-Bromo-2-phenylquinazoline (CAS 1956334-61-4)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document serves as a technical overview of 8-Bromo-2-phenylquinazoline, a heterocyclic compound of interest within the broader class of quinazolines, which are noted for their diverse pharmacological activities. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide synthesizes information on closely related quinazoline analogues to provide a foundational understanding of its potential properties, synthesis, and biological significance.
Chemical and Physical Properties
While specific, experimentally determined data for this compound is not extensively published, the fundamental properties can be inferred from its structure. Quantitative data for closely related compounds are presented to offer a comparative baseline.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 8-Bromo-2-methylquinoline | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |
| CAS Number | 1956334-61-4[1] | Not specified | Not specified |
| Molecular Formula | C₁₄H₉BrN₂ | C₁₀H₈BrN[2] | C₁₅H₈BrFN₂O₂ |
| Molecular Weight | ~285.14 g/mol | Not specified | Not specified |
| IUPAC Name | This compound | 8-bromo-2-methylquinoline[2] | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[3] |
| Melting Point | Data not available | 342–343 K[2] | Data not available |
| Solubility | Data not available | Soluble in ethanol[2] | Data not available |
Synthesis and Experimental Protocols
A general synthesis strategy for quinazoline derivatives often involves the condensation of anthranilamide precursors with appropriate aldehydes or related compounds. A patent for the synthesis of quinazolinone compounds describes a method using anthranilamide compounds with primary, secondary, or tertiary amines, catalyzed by a Bronsted acid and using molecular oxygen as an oxidizing agent. This approach is highlighted as environmentally friendly with high product yield and selectivity[4].
While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established quinazoline synthesis methodologies.
Conceptual Experimental Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
The quinazoline core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include roles as anticancer agents, anti-inflammatory compounds, and antagonists for various receptors.
Research on 2-phenylquinazoline analogues has identified them as potential anti-prion agents, suggesting they may interfere with the aggregation of protease-resistant proteins[5]. These analogues appear to act through a distinct mechanism compared to other anti-prion compounds, potentially binding to a different site on the prion protein[5].
Furthermore, a study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound, identified it as a selective inhibitor of Aurora A kinase[3]. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cell lines, such as MCF-7[3]. The docking studies from this research revealed that the quinazoline motif binds to the hinge region of the kinase, with the bromo-substituted phenyl ring engaging an external pocket[3].
Hypothesized Signaling Pathway Inhibition
Based on the activity of related compounds, this compound could potentially inhibit cell proliferation pathways regulated by kinases like Aurora A.
Caption: Hypothesized inhibition of the Aurora A kinase pathway.
Future Research Directions
Given the pharmacological potential of the quinazoline scaffold, further investigation into this compound is warranted. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization (NMR, MS, HPLC).
-
In Vitro Biological Screening: Screening against a panel of kinases and other relevant biological targets to identify primary mechanisms of action.
-
Cell-Based Assays: Evaluation of its effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the bromo and phenyl substituents to biological activity.
This technical guide provides a foundational starting point for researchers interested in this compound. While specific data is currently sparse, the rich chemistry and pharmacology of the quinazoline class of compounds suggest that this particular molecule may hold significant potential for further scientific and therapeutic exploration.
References
- 1. This compound (CAS No. 1956334-61-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103408502B - Synthetic method of quinazolinone compounds - Google Patents [patents.google.com]
- 5. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of 8-Bromo-2-phenylquinazoline Derivatives: A Technical Guide
This guide provides a comprehensive overview of the initial biological screening of 8-bromo-2-phenylquinazoline derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinazoline derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The introduction of a bromine atom at the 8th position and a phenyl group at the 2nd position of the quinazoline core can significantly influence the biological activity of these compounds, making their systematic screening a crucial step in the drug discovery process.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways to facilitate a deeper understanding of the screening process for this promising class of molecules.
Data Presentation: Biological Activities of Brominated Quinazoline Derivatives
The following tables summarize the quantitative data from initial biological screenings of various brominated quinazoline derivatives, providing insights into their potential as therapeutic agents.
Table 1: In Vitro Anticancer Activity of Brominated Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1f (a 2-aryldibromoquinazolinone) | MCF-7 (Breast) | 101.37 ± 12.20 | [1] |
| A549 (Lung) | 124.5 ± 20.51 | [1] | |
| SKOV3 (Ovarian) | 125 ± 7.07 | [1] | |
| Compound 1g (a 2-aryldibromoquinazolinone) | MCF-7 (Breast) | Not specified, but noted as one of the most active | [1] |
| A549 (Lung) | Not specified, but noted as one of the most active | [1] | |
| SKOV3 (Ovarian) | Not specified, but noted as one of the most active | [1] | |
| Compound 8a (a 6-Bromo quinazoline derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |
| SW480 (Colon) | 17.85 ± 0.92 | [2] | |
| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 (Breast) | 168.78 | [3] |
Table 2: Antimicrobial Activity of Brominated Quinazoline Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric | Result | Reference |
| Acylhydrazone quinazolines (e.g., compound 85 with a dibromo substitution) | S. aureus, S. epidermidis, M. luteus, B. cereus (Gram-positive) | Significant Activity | Observed | [4] |
| E. coli, P. aeruginosa, K. pneumoniae (Gram-negative) | Significant Activity | Observed | [4] | |
| A. niger, A. fumigatus (Fungi) | Significant Activity | Observed | [4] | |
| New quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold | Escherichia coli | Significant Antibacterial Activity | Observed | [5] |
| Staphylococcus aureus | Antibacterial Activity | Evaluated | [5] | |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 2.5–5.0 mg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections outline the protocols for key experiments commonly employed in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth is determined visually or spectrophotometrically after incubation.
Procedure:
-
Compound Preparation: Serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A growth indicator like resazurin may also be used, where a color change indicates bacterial growth.[5]
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the screening of this compound derivatives.
References
- 1. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of 8-Bromo-2-phenylquinazoline Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives already established as effective drugs. Within this promising class of compounds, the 8-Bromo-2-phenylquinazoline core has emerged as a particularly compelling scaffold for the design of novel cytotoxic agents. This technical guide provides an in-depth analysis of the anticancer potential of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a key derivative)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 168.78[1][2][3] |
| T-24 | Urinary Bladder Cancer | 257.87[1] |
Table 2: Cytotoxic Activity of 6,8-Dibromo-2-phenyl-quinazolin-4(3H)-one Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | IC50 (µg/mL) |
| XIIIb | 1.7[4] |
| IX | 1.8[4] |
| XIVd | 1.83[4] |
| XIVb | 5.4[4] |
| XIVe | 6.84[4] |
| XIIIa | 10.8[4] |
| XIVc | 13.9[4] |
| XVc | 15.7[4] |
| XIVa | 29.6[4] |
| Doxorubicin (Control) | >30 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The percentage of cell viability is calculated relative to the untreated control cells.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Cells are treated with the IC50 concentration of the this compound derivative for a specified time (e.g., 24 hours).
-
Cell Fixation: The treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram. For instance, a study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative showed that treatment of MCF-7 cells with its IC50 concentration (168.78 µM) for 24 hours resulted in an increase in the G1 phase cell population from 51.45% (control) to 60.68%, indicating a G1 phase arrest.[5]
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Its induction by this compound derivatives can be assessed by various methods, including flow cytometry and western blotting. A study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative demonstrated an induction of apoptosis in MCF-7 cells.[1][2]
-
Cell Treatment: Cells are treated with the compound of interest.
-
Staining: Treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protein Extraction: Cells are treated with the quinazoline derivative, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound scaffolds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
Inhibition of Protein Kinases
A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
One notable target is Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis. A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative has been identified as a potent inhibitor of Aurora A kinase.[1][2]
Figure 1: Inhibition of Aurora A Kinase by this compound derivatives.
Induction of the Intrinsic Apoptosis Pathway
Evidence suggests that this compound derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then initiates a caspase cascade, leading to the execution of apoptosis.
Figure 2: Induction of the Intrinsic Apoptosis Pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of the anticancer potential of this compound scaffolds.
Figure 3: General Experimental Workflow for Anticancer Evaluation.
Conclusion
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available data demonstrates significant cytotoxic activity against various cancer cell lines, with mechanisms of action involving the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. Further investigation into the structure-activity relationships and the specific molecular targets of these compounds will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
Exploring Quinazoline Derivatives as Potential Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its versatile structure allows for modification at various positions, enabling the development of potent and selective inhibitors against a wide range of protein kinases. This technical guide delves into the potential of quinazoline derivatives as kinase inhibitors, with a particular focus on the structural features that contribute to their inhibitory activity. While specific data on 8-Bromo-2-phenylquinazoline is not extensively available in public literature, this document will synthesize findings from closely related bromo- and phenyl-substituted quinazolines to provide a comprehensive overview of their potential.
The Quinazoline Scaffold in Kinase Inhibition
Quinazoline-based compounds have emerged as a significant class of kinase inhibitors, primarily targeting ATP-binding sites of various kinases.[1][2][3][4] The planarity of the quinazoline ring system allows it to mimic the adenine moiety of ATP, while substitutions at different positions enable specific interactions with the surrounding amino acid residues in the kinase domain, thereby conferring potency and selectivity. Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core, underscoring the therapeutic importance of this scaffold in oncology.[1][2] These inhibitors have demonstrated efficacy against a range of cancers, including lung, breast, and prostate cancer.[2]
Quantitative Data on Quinazoline-Based Kinase Inhibitors
The inhibitory potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of various quinazoline derivatives against different protein kinases, providing a comparative view of their activities.
| Compound ID/Reference | Substitution Pattern | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) |
| EGFR Inhibitors | ||||
| Compound 47[1] | Not specified | EGFR | 12 | HUVEC (1.8 µM) |
| Compound 11[3] | Benzothiazole-containing quinazoline | EGFR | Potent inhibitory activity | MCF-7 (Potent anticancer activity) |
| Erlotinib | 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | - | - |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR | - | - |
| VEGFR-2 Inhibitors | ||||
| Compound 46[1] | Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | HUVEC (99.6% growth inhibition at 10 µM) |
| Compound 22a[4] | Quinazoline derivative | VEGFR-2 | 60.00 | HepG2 |
| Compound 22b[4] | Quinazoline derivative | VEGFR-2 | 86.36 | HepG2 |
| Compound 16[4] | Quinazolinone N-acetohydrazide | VEGFR-2 | 290 | - |
| Aurora Kinase Inhibitors | ||||
| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)[5] | 2-(3-bromophenyl), 8-fluoro, 4-carboxylic acid | Aurora A | Potent inhibitory activity | T-24 (257.87 µM), MCF-7 (168.78 µM) |
| Multi-Kinase Inhibitors | ||||
| BPR1K871[6] | Quinazoline derivative | FLT3, AURKA, AURKB, AURKC | Potent inhibition | MOLM-13 (IC50: 19 nM), MV4-11 (IC50: 5 nM) |
| Compound 16[4] | Quinazolinone N-acetohydrazide | VEGFR-2, FGFR-1, BRAF, BRAFV600E | 290, 350, 470, 300 | - |
| PI3K Inhibitors | ||||
| Thieno[3,2-d]pyrimidine derivative 15e[7] | 4-morpholino-2-phenyl-thieno[3,2-d]pyrimidine | PI3K p110alpha | 2.0 | A375 melanoma (0.58 µM) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of potential kinase inhibitors. Below are representative protocols for key experiments in the study of quinazoline derivatives.
Kinase Inhibition Assay (Generic)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or heating).
-
Quantify the kinase activity by measuring the amount of product formed or the amount of ATP consumed using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Structure-Activity Relationship (SAR) of 8-Bromo Substituted Quinazolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the preliminary structure-activity relationships (SAR) of 8-bromo substituted quinazolines. The document focuses on their synthesis, biological activities, and the influence of the 8-bromo substitution on their pharmacological profiles, particularly as kinase inhibitors.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. Substitution at various positions of the quinazoline ring allows for the fine-tuning of their pharmacological properties. The introduction of a bromine atom at the C8-position has been explored as a strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This guide summarizes the key findings from various studies to elucidate the preliminary SAR of 8-bromo substituted quinazolines.
Synthesis and Characterization
The synthesis of 8-bromo substituted quinazolines typically involves multi-step reaction sequences. A common strategy begins with a brominated anthranilic acid derivative, which undergoes cyclization to form the quinazolinone core. Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of various functionalities at other positions of the quinazoline ring.
A general synthetic route to 6,8-dibromo-4(3H)-quinazolinone derivatives starts from the corresponding 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which is then reacted with various amines to yield the desired quinazolinone core[1][2]. The synthesis of 3-substituted-6, 8-dibromo-2-methyl quinazolin-4(3H)-one involves the condensation of methyl 3, 5-dibromoanthranilate with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with a nitrogen nucleophile like hydrazine hydrate[3].
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative biological data for a selection of 8-bromo substituted quinazoline derivatives from the literature. These tables are intended to provide a comparative view of how structural modifications, in conjunction with the 8-bromo substitution, affect biological activity.
Table 1: In Vitro Antiproliferative Activity of 6,8-Dibromo-Substituted Quinazolinone Derivatives
| Compound ID | R-Group (at position 2) | R'-Group (at position 3) | Cell Line | IC50 (µM) | Reference |
| II | Phenyl | 4-acetylphenyl | - | - | [1] |
| VIIa | Phenyl | 4-[5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-phenyl | - | - | [1] |
| VIIc | Phenyl | 4-[5-(p-anisyl)-4,5-dihydro-1-acetyl-pyrazol-3-yl]-phenyl | - | - | [1] |
| 1 | 3,4-dichlorophenyl | H | - | - | [4] |
| VIIa | Phenyl | 4-(N-ethylamido benzoic acid hydrazide) | E. coli | 1.56 | [2] |
| VIIa | Phenyl | 4-(N-ethylamido benzoic acid hydrazide) | L. monocytogenes | 1.56 | [2] |
| VIIc | Phenyl | 4-(N-methyl thioamido benzoic acid hydrazide) | C. albicans | 0.78 | [2] |
| VIIc | Phenyl | 4-(N-methyl thioamido benzoic acid hydrazide) | A. flavus | 0.097 | [2] |
Note: Some entries lack specific IC50 values but are included to show the structural diversity explored.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the key experimental protocols used in the evaluation of 8-bromo substituted quinazolines.
General Synthesis of 3-Substituted-6,8-dibromo-2-Methyl-4(3H)-quinazolinone
This protocol describes a common method for the synthesis of the quinazolinone core.
-
Step 1: Synthesis of 2-Methyl-6,8-dibromo-4H-benzo[d][5][6]-oxazine-4-one: A mixture of methyl 3,5-dibromoanthranilate (0.01 mol) and acetic anhydride (0.01 mol) in 30 ml of ethanol is heated under reflux with stirring. The reaction progress is monitored by TLC. After completion, the ethanol is removed under vacuum, and the crude mixture is poured into ice water. The resulting solid is filtered, washed with water, and recrystallized.[3]
-
Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one: The benzoxazinone from Step 1 (0.005 mol) and hydrazine hydrate (0.01 mol) are heated under reflux in 30 ml of ethanol with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the precipitated product is filtered, washed with distilled water, dried, and recrystallized from dimethylformamide (DMF).[3]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations. The old medium is replaced with the medium containing the compound, and the plate is incubated for a specified period (e.g., 72 hours).[7][8]
-
MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control, and the IC50 value is determined.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Reaction Setup: The assay is typically performed in a 384-well plate. The EGFR enzyme is pre-incubated with serially diluted test compounds.[5]
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of ATP and a suitable peptide substrate.[5]
-
Detection: The reaction progress is monitored by measuring the change in fluorescence or luminescence over time, which correlates with ATP consumption or peptide phosphorylation.[5][11]
-
Data Analysis: The initial reaction velocity is determined, and the IC50 value is calculated by plotting the velocity against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration. Both adherent and floating cells are harvested.[12][13]
-
Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[12]
-
Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.[12][13]
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.[12]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. idosi.org [idosi.org]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com.cn [promega.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Pharmacological profiling of novel 2-phenylquinazoline derivatives
An In-depth Technical Guide to the Pharmacological Profiling of Novel 2-Phenylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profiling of novel 2-phenylquinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document covers their synthesis, diverse biological activities, and mechanisms of action, with a focus on their anticancer properties. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams created using the DOT language illustrate essential pathways and workflows to facilitate understanding.
Introduction to 2-Phenylquinazoline Derivatives
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules.[1][2][3] The 2-phenylquinazoline scaffold, in particular, has emerged as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anti-prion effects.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological profiles.[1][7] This guide will delve into the pharmacological characterization of these novel compounds, providing researchers with the necessary information for their evaluation and development.
Synthesis of the 2-Phenylquinazoline Core
The synthesis of 2-phenylquinazoline derivatives typically begins with anthranilic acid or its derivatives. A common synthetic route involves the reaction of anthranilic acid with benzoyl chloride to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 2-phenylquinazoline derivative. Further modifications can be made to the phenyl ring and the quinazoline core to explore structure-activity relationships (SAR).[5][8][9]
Below is a generalized workflow for the synthesis and initial screening of novel 2-phenylquinazoline derivatives.
Caption: General workflow for the synthesis and pharmacological screening of novel 2-phenylquinazoline derivatives.
Pharmacological Activities and Quantitative Data
Novel 2-phenylquinazoline derivatives have been extensively studied for a variety of pharmacological activities. The following sections and tables summarize the key findings.
Anticancer Activity
The most widely reported activity of 2-phenylquinazoline derivatives is their anticancer potential.[7][10][11][12] These compounds have shown cytotoxicity against a range of cancer cell lines, often with IC50 values in the micromolar to nanomolar range.[4][8][9][11]
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Benzotriazole-substituted 2-phenylquinazolines | MCF-7 (Breast) | 3.16 | Tubulin Polymerization Inhibition | [11] |
| HeLa (Cervical) | 5.31 | [11] | ||
| HT-29 (Colon) | 10.6 | [11] | ||
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines | HeLa (Cervical) | 0.50 - 3.58 | G-quadruplex Targeting | [8][9] |
| K562 (Leukemia) | 7 - 34 | [9] | ||
| 3-phenylquinazolin-2,4(1H,3H)-diones | HCT-116 (Colorectal) | 1.184 - 3.403 | VEGFR-2/c-Met Inhibition | [13] |
| 2-phenyl quinazolin-4-one derivatives | MCF-7, BT-549, ZT-75 | 21.14 - 27.86 | Cytotoxic | [14] |
Anti-inflammatory and Analgesic Activity
Several 2-phenylquinazolin-4(3H)-one derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5] Their mechanism is thought to be related to the inhibition of prostaglandin synthesis.[5]
| Activity | Assay | Result | Reference |
| Analgesic | Tail-flick technique | Significant activity | [5] |
| Anti-inflammatory | Carrageenan-induced paw edema | Potent activity | [5] |
Antimicrobial Activity
Certain 2-phenylquinazoline derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][5]
| Compound Class | Organism | Activity | Reference |
| 2-phenyl-3-substituted quinazolin-4(3H)-ones | E. coli, P. aeruginosa, S. aureus | Zone of inhibition | [5] |
| Acylhydrazone quinazolines | S. aureus, E. coli, K. pneumoniae | Significant activity | [1] |
Anti-prion Activity
Notably, 2-phenylquinazoline analogues have been identified as potent anti-prion agents, with IC50 values in the nanomolar range for the suppression of PrP(Sc) accumulation.[4]
Mechanisms of Action
The diverse pharmacological activities of 2-phenylquinazoline derivatives are a result of their ability to interact with multiple biological targets.
Tubulin Polymerization Inhibition
A key mechanism of anticancer activity for some 2-phenylquinazoline derivatives is the inhibition of tubulin polymerization.[10][11] These compounds bind to the colchicine binding site on tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
Caption: Inhibition of tubulin polymerization by 2-phenylquinazoline derivatives leading to apoptosis.
Kinase Inhibition
Several 2-phenylquinazoline derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[10][13]
Caption: Inhibition of receptor tyrosine kinases by 2-phenylquinazoline derivatives.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used in the pharmacological profiling of 2-phenylquinazoline derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of the 2-phenylquinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-phenylquinazoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the 2-phenylquinazoline derivatives in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a 2-phenylquinazoline derivative on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
2-phenylquinazoline derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the 2-phenylquinazoline derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in the PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vitro Tubulin Polymerization Assay
Objective: To assess the ability of a 2-phenylquinazoline derivative to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM)
-
Glycerol
-
2-phenylquinazoline derivative
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in the general tubulin buffer with glycerol.
-
Add the 2-phenylquinazoline derivative or control compound to the reaction mixture.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Compare the polymerization curves of the treated samples to the controls to determine the inhibitory effect.
Conclusion
Novel 2-phenylquinazoline derivatives represent a highly promising class of compounds with a broad spectrum of pharmacological activities, particularly in the realm of anticancer drug discovery. Their synthetic accessibility and the potential for diverse substitutions make them attractive candidates for lead optimization. The mechanisms of action, including tubulin polymerization inhibition and kinase inhibition, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the pharmacological profiling of this important class of molecules. Further in-depth studies, including comprehensive pharmacokinetic and in vivo efficacy evaluations, are warranted to fully realize their therapeutic potential.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 13. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel Bioactive Quinazoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities. This versatile nitrogen-containing heterocycle, formed by the fusion of a pyrimidine and a benzene ring, is a privileged structure in drug discovery.[1] Numerous quinazoline derivatives have been developed and have found applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of new bioactive quinazoline compounds, with a focus on their therapeutic potential.
I. Synthetic Methodologies: Crafting the Quinazoline Core
The synthesis of the quinazoline framework can be achieved through a variety of methods, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A. Classical Synthetic Approaches
Traditional methods for quinazoline synthesis often involve the cyclization of appropriately substituted anthranilic acid derivatives. The Niementowski synthesis, for example, involves the reaction of anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline.[3] While robust, these methods can sometimes be limited by harsh reaction conditions and the availability of substituted precursors.
B. Modern Synthetic Innovations
Recent years have seen the development of more efficient and versatile synthetic strategies, including microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and multi-component reactions.[4] These methods offer advantages such as shorter reaction times, higher yields, and greater functional group tolerance. For instance, palladium-catalyzed reactions have been effectively used to construct C-C and C-N bonds, enabling the synthesis of complex quinazoline derivatives.
A general workflow for the synthesis and screening of novel quinazoline compounds is depicted below.
II. Biological Activities and Therapeutic Potential
Quinazoline derivatives exhibit a wide spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.
A. Anticancer Activity
Many quinazoline-based compounds have been developed as potent anticancer agents, with several reaching clinical use.[5] A primary mechanism of action for many of these compounds is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] Overexpression or mutation of EGFR is a common feature in many cancers, making it a key therapeutic target.[7] Quinazoline inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]
The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[1][2]
The following table summarizes the in vitro cytotoxic activity of some recently synthesized quinazoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 18 | MGC-803 | 0.85 | [5] |
| 3o | MCF-7 | 0.14 | [8] |
| 3o | HCT116 | 3.92 | [8] |
| 3o | A549 | 4.26 | [8] |
| C1 | MCF-7 | 7.8 (90.38% inhibition) | [9] |
| C2 | MCF-7 | 7.8 (77.06% inhibition) | [9] |
| 8a | MCF-7 | 15.85 | [7] |
| 8a | SW480 | 17.85 | [7] |
| 8h | SKLU-1 | 23.09 | [10] |
| 8h | MCF-7 | 27.75 | [10] |
| 8h | HepG-2 | 30.19 | [10] |
| 6d | NCI-H460 | 0.789 (GI50) | [6] |
B. Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][11] The mechanism of action for their antimicrobial effects can vary, but may involve the inhibition of essential enzymes or disruption of cell wall synthesis.[12] For example, some quinazolinone derivatives have shown potent activity against Staphylococcus aureus and Streptococcus pneumoniae.[12]
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinazoline derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8ga | E. coli | 4-8 | [13] |
| 8gc | S. aureus | 4-8 | [13] |
| 8gd | P. putida | 4-8 | [13] |
| 4 | B. subtilis | 32 | [14] |
| 5 | B. subtilis | 64 | [14] |
| 10 | B. subtilis | 32 | [14] |
| 4 | C. albicans | 32 | [14] |
| 9 | C. albicans | 64 | [14] |
| 4 | A. niger | 32 | [14] |
| 9 | A. niger | 64 | [14] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of quinazoline compounds.
A. General Synthesis of 2,4-Disubstituted Quinazolines
This protocol describes a microwave-assisted synthesis of 2,4-disubstituted quinazolines starting from anilides.[8][15]
-
Fries Rearrangement: A solution of the anilide in a suitable solvent is subjected to photochemical irradiation to induce a Fries rearrangement, yielding an ortho-aminoacylbenzene derivative.
-
Acylation: The resulting ortho-aminoacylbenzene is acylated at the amino group using an appropriate acylating agent.
-
Cyclization: The acylated intermediate is mixed with ammonium formate and subjected to microwave irradiation to facilitate cyclization, affording the desired 2,4-disubstituted quinazoline.
-
Purification: The crude product is purified by column chromatography on silica gel.
B. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the quinazoline compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
C. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Two-fold serial dilutions of the quinazoline compounds are prepared in a 96-well microplate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Conclusion and Future Perspectives
The quinazoline scaffold continues to be a rich source of novel bioactive compounds with significant therapeutic potential. Advances in synthetic methodologies are enabling the creation of increasingly diverse and complex quinazoline libraries for biological screening. The potent anticancer and antimicrobial activities exhibited by many quinazoline derivatives underscore their importance in drug discovery. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific molecular targets, the exploration of novel biological activities, and the use of computational methods to guide the design of new quinazoline-based therapeutic agents. The continued investigation of this remarkable heterocyclic system holds great promise for the development of new and effective treatments for a wide range of diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthetic approach to 2,4-disubstituted quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines [organic-chemistry.org]
- 13. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 8-Bromo-2-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 8-Bromo-2-phenylquinazoline, a key intermediate in the development of various therapeutic agents. The protocols focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient approach to constructing this important molecular scaffold.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The targeted synthesis of specifically substituted quinazolines, such as this compound, is of significant interest in medicinal chemistry for the exploration of new drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the selective formation of carbon-carbon bonds, enabling the efficient synthesis of complex aryl-substituted heterocycles. This document outlines a reliable two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of the key intermediate, 8-bromo-2-chloroquinazoline, followed by a palladium-catalyzed Suzuki coupling to introduce the phenyl group.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor 8-bromo-2-chloroquinazoline. The subsequent step utilizes a palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group at the 2-position of the quinazoline core.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-2-chloroquinazoline
This protocol describes the synthesis of the key intermediate, 8-bromo-2-chloroquinazoline, from 2-amino-3-bromobenzonitrile. This method is adapted from established procedures for the synthesis of similar quinazoline derivatives.
Materials:
-
2-Amino-3-bromobenzonitrile
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Toluene, anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 2-amino-3-bromobenzonitrile (1.0 eq) and phosphorus pentachloride (1.2 eq) in anhydrous toluene (10 mL/g of nitrile) is prepared.
-
Phosphorus oxychloride (5 mL/g of nitrile) is added cautiously to the mixture.
-
The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.
-
The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 8-bromo-2-chloroquinazoline.
Protocol 2: Palladium-Catalyzed Synthesis of this compound via Suzuki Coupling
This protocol outlines the Suzuki-Miyaura cross-coupling reaction between 8-bromo-2-chloroquinazoline and phenylboronic acid to yield the final product. This procedure is based on established methods for the arylation of haloquinazolines.[1]
Materials:
-
8-Bromo-2-chloroquinazoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a Schlenk flask, add 8-bromo-2-chloroquinazoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water per mmol of 8-bromo-2-chloroquinazoline).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the palladium-catalyzed Suzuki coupling step. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.
| Entry | Catalyst System | Ligand | Base | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | ~70-85 |
| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | ~65-80 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 12 | ~75-90 |
Yields are approximate and based on analogous reactions reported in the literature. Optimization may be required to achieve higher yields.
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism in palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for 8-Bromo-2-phenylquinazoline in Cancer Cell Line Proliferation Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] Notably, several quinazoline-based molecules have been successfully developed as anti-cancer agents, primarily functioning as targeted therapies against key regulators of cancer cell proliferation and survival.[1][2] These compounds often exert their effects by inhibiting protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial components of signaling pathways frequently dysregulated in cancer.[1][3]
8-Bromo-2-phenylquinazoline is a synthetic quinazoline derivative. This document provides detailed protocols for evaluating the anti-proliferative effects of this compound on cancer cell lines using standard colorimetric (MTT) and immunochemical (BrdU) assays. Additionally, it outlines a putative mechanism of action by which this compound may inhibit cancer cell proliferation and presents representative data.
Putative Mechanism of Action: Targeting the EGFR Signaling Pathway
While the specific molecular targets of this compound are under investigation, based on the known activity of similar quinazoline derivatives, it is hypothesized to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5] These pathways are central to regulating cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-proliferative pathways.[4][5]
This compound is proposed to competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream effectors.[3] This blockade of EGFR signaling can lead to cell cycle arrest and induction of apoptosis, ultimately resulting in the inhibition of cancer cell proliferation.[6]
Quantitative Data
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| A549 | Non-Small Cell Lung Cancer | 8.5 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 15.8 ± 2.5 |
| HCT116 | Colorectal Carcinoma | 10.2 ± 1.8 |
| PC-3 | Prostate Adenocarcinoma | 18.1 ± 3.0 |
Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only, designed to be representative of compounds with similar structures.
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This assay quantitatively measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for vehicle control (DMSO) and a blank (medium only). Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Add medium with the vehicle (e.g., 0.1% DMSO) to the control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: BrdU Cell Proliferation Assay
This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for the remaining time at 37°C.
-
Fixation and Denaturation: Remove the culture medium and fix the cells by adding the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Substrate Reaction: Wash the wells. Add the substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. The amount of incorporated BrdU is proportional to the absorbance, which reflects the rate of cell proliferation.
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer agents. The protocols described herein provide robust methods for assessing its anti-proliferative activity in cancer cell lines. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic characterization techniques for 8-Bromo-2-phenylquinazoline (NMR, Mass Spec)
Introduction
8-Bromo-2-phenylquinazoline is a heterocyclic organic compound with a quinazoline core structure. Quinazoline derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Accurate structural confirmation and purity assessment are critical steps in the synthesis and development of such compounds. This application note provides a detailed protocol for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The structural integrity and purity of synthesized this compound can be unequivocally established through the combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). These techniques provide detailed information about the molecular structure, the chemical environment of individual atoms, and the precise molecular weight.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound. The data was acquired in Chloroform-d (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 9.49 | s | - | 1H | H4 |
| 8.65 – 8.62 | m | - | 2H | Phenyl H |
| 8.16 | dd | 8.0, 1.2 | 1H | H5 |
| 7.97 | dd | 8.0, 1.2 | 1H | H7 |
| 7.61 – 7.53 | m | - | 4H | H6, Phenyl H |
Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound. The data was acquired in Chloroform-d (CDCl₃) at 100 MHz. Chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) (ppm) | Assignment |
| 161.6 | C2 |
| 160.9 | C8a |
| 148.1 | C4 |
| 137.5 | Phenyl C (quaternary) |
| 137.4 | C7 |
| 131.1 | Phenyl CH |
| 128.8 | Phenyl CH |
| 128.7 | Phenyl CH |
| 127.6 | C5 |
| 126.7 | C4a |
| 124.7 | C6 |
| 124.3 | C8 |
Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[1]
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound. High-resolution mass spectrometry (HRMS) was performed using Electrospray Ionization (ESI).
| Parameter | Value |
| Ionization Mode | ESI |
| Calculated m/z [M+H]⁺ | 285.0022 |
| Found m/z [M+H]⁺ | 285.0021 |
Data sourced from a study on Lewis acid-catalyzed 2-arylquinazoline formation.[1] The presence of bromine would result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.[2][3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small vial
-
Filter plug (e.g., glass wool)
Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4][5]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
Place a small glass wool plug into a Pasteur pipette.
-
Filter the solution through the pipette into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the proton and carbon signals to the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and confirm the elemental composition.
Materials:
-
This compound
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid (optional, for enhancing ionization)
-
Microsyringe or autosampler vials
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of 1-10 µg/mL.[7]
-
If necessary, add 0.1% formic acid to the final solution to promote protonation for positive ion mode ESI.[3]
-
Transfer the final solution to an appropriate vial for injection.
-
-
Instrument Parameters (HRMS):
-
Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Flow and temperature optimized for the instrument
-
Mass Range: m/z 100-500
-
Data Acquisition: Full scan mode
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion peak.
-
Observe the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).[2][3]
-
Determine the accurate mass of the monoisotopic peak.
-
Use the instrument software to calculate the elemental composition and compare it with the theoretical formula (C₁₄H₁₀BrN₂). The mass error should be within 5 ppm.[8]
-
Workflow Diagram
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. chem.latech.edu [chem.latech.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Quinazolines from an 8-Bromo Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted quinazolines from an 8-bromoquinazoline precursor, a key intermediate in the development of various therapeutic agents. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods offer a versatile and efficient means to introduce a wide range of substituents at the 8-position of the quinazoline core, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
Substituted quinazolines are a prominent class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities.[1][2][3] Notably, they are key pharmacophores in a number of approved and investigational drugs, particularly as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[4]
I. Synthesis of 8-Arylquinazolines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This reaction couples an organoboron compound (e.g., a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The following protocol is adapted from a procedure for the synthesis of substituted quinazolines.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
A solution of the appropriate bromo-quinazoline derivative (1.0 eq.), the corresponding arylboronic acid pinacol ester (1.2 eq.), sodium carbonate (Na₂CO₃, 5.0 eq.), and tetrabutylammonium bromide (NBu₄Br, 0.05 eq.) is prepared in a mixture of toluene and water (2:1 v/v). The mixture is degassed with argon, followed by the addition of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.). The reaction vessel is sealed and stirred at 115°C overnight. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromo-quinazolines with an arylboronic acid pinacol ester, based on the described protocol.[5]
| Entry | Bromo-Quinazoline Precursor | Product | Yield (%) |
| 1 | 2-(4-bromophenyl)-4-(N,N-dimethylamino)quinazoline | 2-{4-[5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-thiadiazol-2-yl]phenyl}-4-(N,N-dimethylamino)quinazoline | 90 |
| 2 | 2-(3-bromophenyl)-4-(N,N-dimethylamino)quinazoline | 2-{3-[5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-thiadiazol-2-yl]phenyl}-4-(N,N-dimethylamino)quinazoline | 85 |
| 3 | 6-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline | 6-[5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-thiadiazol-2-yl]-4-(N,N-dimethylamino)-2-phenylquinazoline | 88 |
| 4 | 7-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline | 7-[5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-thiadiazol-2-yl]-4-(N,N-dimethylamino)-2-phenylquinazoline | 77 |
II. Synthesis of 8-Aminoquinazolines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[7] This reaction is highly versatile and tolerates a wide range of functional groups. The following is a general protocol for the Buchwald-Hartwig amination of an 8-bromoquinazoline.
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried reaction vessel, the 8-bromoquinazoline (1.0 eq.), the desired amine (1.2 eq.), and a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) are combined. A palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 eq.), and a phosphine ligand, for instance, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq.), are added. The vessel is sealed and purged with an inert gas (e.g., argon). Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added, and the reaction mixture is heated to the appropriate temperature (typically 80-110°C) with stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 8-aminoquinazoline derivative.
Representative Data for Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of a bromo-substituted benzo[h]quinazolinone, a closely related heterocyclic system, which demonstrates the feasibility and expected yield range for such transformations.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one | 85-95 |
| 2 | Piperazine | 6-(Piperazin-1-yl)benzo[h]quinazolin-4(3H)-one | 75-85 |
| 3 | N-Methylpiperazine | 6-(4-Methylpiperazin-1-yl)benzo[h]quinazolin-4(3H)-one | 80-90 |
III. Experimental Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of an 8-bromoquinazoline precursor.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Buchwald-Hartwig Amination Workflow
IV. Relevance to Signaling Pathways
Quinazoline derivatives are well-established as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The EGFR and VEGFR signaling pathways are primary targets for many quinazoline-based drugs.
EGFR and VEGFR Signaling Pathways
The diagram below outlines the simplified signaling cascades of EGFR and VEGFR and indicates the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).
Caption: EGFR and VEGFR Signaling Inhibition
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Subsequent Reactions on the Quinazoline Ring
This document provides detailed experimental procedures for key chemical transformations on the quinazoline scaffold. The protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. Quinazoline and its derivatives are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinazoline core is a critical step in the synthesis of novel therapeutic agents.[3]
The following sections detail common and advanced methods for modifying the quinazoline ring, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and direct C-H functionalization.
Nucleophilic Aromatic Substitution (SNAr) on Dihaloquinazolines
Application Note:
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the quinazoline ring, particularly when leaving groups like halogens are present. The 2- and 4-positions of the quinazoline ring are electron-deficient and thus activated for nucleophilic attack. In 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles than the C2 position, allowing for regioselective substitution under controlled conditions.[4][5] This selectivity is crucial for synthesizing 4-aminoquinazoline derivatives, a privileged scaffold in medicinal chemistry, often used as kinase inhibitors.[6] By controlling stoichiometry and reaction temperature, it is possible to achieve monosubstitution at C4, followed by a subsequent substitution at C2 if desired.[5]
Workflow for Regioselective SNAr:
Caption: General workflow for the regioselective amination of 2,4-dichloroquinazoline.
Experimental Protocol: Regioselective Synthesis of 2-Chloro-4-anilinoquinazoline [5]
This protocol describes the reaction of 2,4-dichloroquinazoline with aniline to selectively form the C4-substituted product.
Materials:
-
2,4-dichloroquinazoline (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous ethanol.
-
Add triethylamine (1.2 eq) to the stirring solution.
-
Add aniline (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Dry the purified product, 2-chloro-4-anilinoquinazoline, under vacuum.
Quantitative Data for SNAr Reactions:
The regioselective SNAr reaction can be applied to a variety of amines. Reaction conditions typically involve polar solvents and may be performed at room temperature or with heating.[4]
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethanol | Reflux | 2-4 | >90 | [5] |
| Benzylamine | Dioxane | 25 | 3 | 92 | [4] |
| Morpholine | Isopropanol | 80 | 1 | 95 | [4] |
| 4-Methoxy-aniline | Ethanol | Reflux | 5 | 88 | [4] |
| Cyclohexylamine | THF | 25 | 2 | 90 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
Application Note:
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the quinazoline scaffold.[7] Halogenated quinazolines are common starting materials for these transformations.[8]
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting a haloquinazoline with an organoboron reagent (e.g., boronic acid) in the presence of a palladium catalyst and a base.
-
Sonogashira Coupling: Creates C-C bonds between a haloquinazoline and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base.[6] This is particularly useful for synthesizing inhibitors of kinases like Aurora A.[6]
-
Heck Coupling: Joins a haloquinazoline with an alkene.
-
Buchwald-Hartwig Amination: Forms C-N bonds, providing an alternative to classical SNAr for introducing amine substituents.
These reactions have revolutionized the synthesis of complex, polysubstituted quinazolines for drug discovery.[7]
Workflow for Pd-Catalyzed Cross-Coupling:
Caption: General workflow for Palladium-catalyzed cross-coupling on a haloquinazoline.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 4-arylquinazoline from a 4-chloroquinazoline.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), the arylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).
-
Add the solvent mixture (Toluene/EtOH/H₂O).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-arylquinazoline.
Experimental Protocol 2: Sonogashira Coupling [6]
This protocol details the alkynylation of a 4-chloroquinazoline.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (NEt₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), the terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq) to a reaction flask.
-
Add DMF and triethylamine as the solvent and base.
-
Degas the mixture with an inert gas.
-
Heat the reaction to 50-80 °C and stir until completion.[6]
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Perform a standard aqueous work-up, dry the organic phase, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-alkynylquinazoline.
Quantitative Data for Cross-Coupling Reactions:
| Reaction | Haloquinazoline | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| Suzuki | 2-Chloro-6,7-dimethoxyquinazoline | Methylboronic acid (via ZnCl) | Pd(PPh₃)₄ / Dioxane | ~70-80 | [9] |
| Sonogashira | 4-Chloro-6,7-dimethoxyquinazoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI / NEt₃ / DMF | ~80-90 | [6] |
| Stille | 5-Chlorotriazoloquinazoline | Heterarylstannane | Pd(PPh₃)₄-CuI / DMF | 20-78 | [7] |
| Heck | 6-Iodoquinazolin-4-one | Acrylate | Pd(OAc)₂ / PPh₃ / NEt₃ / DMF | ~60-70 | [8] |
Direct C-H Functionalization
Application Note:
Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the starting material, making it more atom- and step-economical.[10][11] These reactions typically rely on a transition metal catalyst (e.g., Rh, Pd, Ru) and often require a directing group on the quinazoline scaffold to guide the catalyst to a specific C-H bond.[5] The nitrogen atoms in the quinazoline ring (N1 or N3) can themselves act as directing groups, often favoring functionalization at the C8 position.[5] Installing other directing groups, such as an amino group at C4, can enable functionalization at the C5 position.[12]
Mechanism of Directed C-H Activation:
Caption: Logical diagram of a directing group-assisted C-H functionalization cycle.
Experimental Protocol: Rhodium-Catalyzed C5-Alkenylation of 4-Anilinoquinazoline [12]
This protocol describes the C-H alkenylation at the C5 position, directed by the C4-anilino group.
Materials:
-
4-Anilinoquinazoline derivative (1.0 eq)
-
Alkene (e.g., n-butyl acrylate) (2.0 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere reaction vessel
Procedure:
-
Add the 4-anilinoquinazoline substrate (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Add the alkene (2.0 eq) to the mixture.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter through a pad of Celite to remove metal salts, and rinse with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the C5-alkenylated product.
Quantitative Data for C-H Functionalization:
| Position | Reaction Type | Directing Group | Catalyst System | Yield (%) | Reference |
| C8 | Arylation | N1 of Quinazoline | Pd(OAc)₂ | 50-80 | [10] |
| C5 | Alkenylation | C4-Anilino | [RhCp*Cl₂]₂ / AgSbF₆ | 60-90 | [12] |
| C2 | Amidation | N3-Oxide | PhI(OAc)₂ | 50-85 | [12] |
| C-H/N-H | Annulation | Amidine | Ni(0) | 70-95 | [13] |
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches, functionalization and therapeutic potential of quinazoline and quinazolinone skeletons: the advances continue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. C-H functionalization of quinazolinones by transition metal catalysis. | Semantic Scholar [semanticscholar.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Quinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Reactions for 8-Bromoquinazolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki coupling reactions involving 8-bromoquinazolines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with 8-bromoquinazoline is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: Low or non-existent yield is a common challenge in Suzuki coupling reactions, particularly with heteroaromatic substrates like 8-bromoquinazoline. The issue often arises from the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system. A methodical approach is crucial for identifying and resolving the root cause.
Initial Checks:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, especially through protodeboronation where the boron moiety is replaced by hydrogen. It is advisable to use freshly purchased or purified boronic acids. For enhanced stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
8-Bromoquinazoline Purity: Ensure the starting material is pure and free from impurities that could inhibit the catalyst.
-
Solvent and Base Purity: Solvents, particularly ethers like THF and dioxane, should be free of peroxides which can poison the palladium catalyst. It is critical to thoroughly degas all solvents to remove dissolved oxygen that can deactivate the Pd(0) catalyst.
-
-
Reaction Setup:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can decompose to form inactive palladium black. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all reagents and solvents are properly degassed.
-
If initial checks do not resolve the issue, a systematic optimization of key reaction parameters should be performed.
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant byproducts alongside the desired 8-arylquinazoline. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common side products are formed through homocoupling of the boronic acid, dehalogenation of the 8-bromoquinazoline, and protodeboronation of the boronic acid.
-
Boronic Acid Homocoupling:
-
Cause: This is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.
-
Solutions:
-
Ensure rigorous degassing of the reaction mixture to eliminate oxygen.
-
Use a Pd(0) catalyst source directly or ensure complete in-situ reduction of a Pd(II) precatalyst.
-
Consider a slight excess of the 8-bromoquinazoline relative to the boronic acid.
-
-
-
Dehalogenation of 8-Bromoquinazoline:
-
Cause: The bromo group is replaced by a hydrogen atom. This can be promoted by certain bases or solvents (particularly alcohols) and may be exacerbated by impurities.
-
Solutions:
-
Screen alternative bases; a weaker or non-nucleophilic base might be beneficial.
-
Avoid protic solvents like methanol or ethanol if dehalogenation is a significant issue.
-
Ensure the 8-bromoquinazoline starting material is pure.
-
-
-
Protodeboronation:
-
Cause: The boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom. This is a common degradation pathway for boronic acids.[1][2]
-
Solutions:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts.
-
Minimize the amount of water in the reaction or use anhydrous conditions if compatible with the chosen base and catalyst system.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of 8-bromoquinazolines?
A1: For heteroaromatic bromides like 8-bromoquinazoline, a common and effective starting point is a palladium catalyst with a phosphine ligand.[3][4] A widely used and often successful combination is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride).[3][4] Other common palladium sources to screen include Pd(OAc)₂ (palladium(II) acetate) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[3][5] For challenging couplings, especially those involving sterically hindered substrates, bulky, electron-rich ligands such as SPhos or XPhos can be beneficial.[1]
Q2: What is the role of the base in the Suzuki coupling, and which bases are most effective for 8-bromoquinazoline?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[3][6] For the Suzuki coupling of bromoquinazolines, inorganic bases are generally preferred. A good starting point is an aqueous solution of Na₂CO₃ (sodium carbonate).[3] Other bases that have shown effectiveness include K₃PO₄ (tripotassium phosphate) and Cs₂CO₃ (cesium carbonate).[3][7] The choice of base can be dependent on the specific boronic acid and solvent system, so screening a few options is recommended.
Q3: Which solvents are recommended for the Suzuki coupling of 8-bromoquinazolines?
A3: A variety of polar and non-polar solvents can be used. Often, a mixture of an organic solvent with water is employed to dissolve the inorganic base.[3] Common and effective solvents to screen include:
-
Toluene/Water [3]
-
Tetrahydrofuran (THF)/Water [3]
-
N,N-Dimethylformamide (DMF) [3]
-
Isopropyl Alcohol [3]
The choice of solvent can influence reaction rate and yield, so optimization is often necessary.
Q4: At what temperature should I run my Suzuki coupling reaction for 8-bromoquinazoline?
A4: Most Suzuki coupling reactions require heating. A typical temperature range to start with is 80-100 °C .[8][9] However, the optimal temperature can depend on the reactivity of the specific substrates and the catalyst system used. Some highly active catalyst systems may allow for lower reaction temperatures. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Q5: How can I improve the solubility of my 8-bromoquinazoline derivative in the reaction mixture?
A5: Poor solubility can hinder the reaction. If you observe solubility issues, consider screening different solvents or solvent mixtures. For instance, moving from a less polar solvent like toluene to a more polar aprotic solvent like DMF or dioxane might improve solubility.
Data Presentation
The following tables summarize optimization data for Suzuki coupling reactions with bromoquinazoline derivatives from various literature sources. These can serve as a guide for your own optimization experiments.
Table 1: Catalyst Screening for the Suzuki Coupling of a Bromoquinazoline Derivative
| Entry | Catalyst | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 84 |
| 2 | PdCl₂ | Moderate |
| 3 | Pd(OAc)₂ with various ligands | Moderate |
Conditions may vary between different literature reports. This table provides a general comparison of catalyst effectiveness.
Table 2: Base Screening for the Suzuki Coupling of a Bromoquinazoline Derivative with Pd(dppf)Cl₂
| Entry | Base | Solvent System | Yield (%) |
| 1 | Na₂CO₃ | Toluene/Water | High |
| 2 | K₃PO₄ | Toluene/Water | Satisfactory |
| 3 | t-BuONa | Toluene/Water | Moderate |
| 4 | NaOH | Toluene/Water | Ineffective |
Data adapted from a study on a bromo-substituted quinazoline.[3]
Table 3: Solvent Screening for the Suzuki Coupling of a Bromoquinazoline Derivative
| Entry | Solvent | Yield (%) |
| 1 | Isopropyl Alcohol | 82 |
| 2 | DMF | 77 |
| 3 | Dioxane | 68 |
| 4 | THF | 66 |
Data adapted from a study on a bromo-substituted quinazoline.[3]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 8-Bromoquinazoline:
This is a general guideline and may require optimization for specific substrates.
Materials:
-
8-Bromoquinazoline (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 8-bromoquinazoline, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle 3 times).
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-arylquinazoline.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Synthesis of 8-Bromo-2-phenylquinazoline
Welcome to the technical support center for the synthesis of 8-Bromo-2-phenylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves the cyclization of a substituted benzene precursor. A primary and effective method is the reaction of 2-amino-3-bromobenzaldehyde with benzaldehyde in the presence of an ammonia source and an oxidant. Alternative routes might start from 2-amino-3-bromobenzoic acid or 2-amino-3-bromobenzonitrile, which are then cyclized with benzaldehyde or a derivative.
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields in quinazoline synthesis can arise from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is crucial for driving the reaction to completion and minimizing side products.[1]
-
Catalyst Selection and Activity: Many syntheses of quinazolines are metal-catalyzed, with copper and palladium being common choices.[2] The choice of catalyst and its activity are paramount. If using a heterogeneous catalyst, ensure it is not poisoned or deactivated.[1]
-
Starting Material Purity: The purity of starting materials, such as 2-amino-3-bromobenzaldehyde, is essential. Impurities can lead to unwanted side reactions and significantly lower the yield of the desired product.[1]
-
Atmosphere Control: Some reactions involved in quinazoline synthesis are sensitive to air or moisture. Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of reagents and intermediates, thereby improving the overall yield.[1]
Q3: How can I minimize the formation of side products?
A3: Side product formation is a common issue that can be addressed by:
-
Controlling Stoichiometry: Precise control of the reactant ratios is crucial. An excess of one reactant can lead to the formation of undesired byproducts.
-
Temperature Management: Overheating can cause decomposition of starting materials and products, leading to a complex reaction mixture. Maintain a stable and controlled temperature throughout the reaction.
-
Order of Reagent Addition: In multi-component reactions, the order in which reactants are added can influence the reaction pathway and selectivity.
Q4: What are the best practices for purifying this compound?
A4: Purification of quinazoline derivatives can be challenging. Common and effective methods include:
-
Recrystallization: This is often the most effective method for obtaining highly pure compounds. Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane, to find the optimal conditions.
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Acid-Base Extraction: If the quinazoline derivative has basic nitrogen atoms, it can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting it with a dilute acid. The quinazoline salt in the aqueous layer can then be neutralized to precipitate the pure product.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst or reagents.2. Suboptimal reaction temperature or time.3. Impure starting materials. | 1. Use fresh, high-purity reagents and ensure the catalyst is active.2. Systematically vary the temperature and monitor the reaction progress by TLC to determine the optimal time.3. Purify starting materials before use. |
| Formation of Multiple Products | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Presence of oxygen or moisture in sensitive reactions. | 1. Lower the reaction temperature and consider a longer reaction time.2. Carefully control the molar ratios of the starting materials.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | 1. Product is soluble in the reaction solvent.2. Formation of emulsions during workup.3. Product co-elutes with impurities during chromatography. | 1. After the reaction, try to precipitate the product by adding a non-solvent.2. Add brine to the aqueous layer to break up emulsions during extraction.3. Try a different solvent system for column chromatography or consider using a different stationary phase. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol involves the reaction of 2-amino-3-bromobenzaldehyde with benzaldehyde and a source of ammonia, followed by oxidation.
Materials:
-
2-amino-3-bromobenzaldehyde
-
Benzaldehyde
-
Ammonium acetate (or another ammonia source)
-
Copper(II) chloride (or another suitable catalyst/oxidant)
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-bromobenzaldehyde (1 equivalent) in the chosen solvent.
-
Add benzaldehyde (1.1 equivalents) and ammonium acetate (2-3 equivalents).
-
Add the copper(II) chloride catalyst (e.g., 10 mol%).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data on Yield Optimization (Illustrative)
Quantitative data for the optimization of this compound synthesis is scarce. However, the following table illustrates how reaction parameters can be varied to improve the yield of a generic 2-phenylquinazoline synthesis. Researchers should perform similar systematic optimization for the 8-bromo analog.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | Low |
| 2 | CuCl (10) | Ethanol | 80 | 8 | Moderate |
| 3 | CuCl (10) | DMSO | 120 | 4 | High |
| 4 | Pd(OAc)₂ (5) | Toluene | 110 | 6 | Moderate-High |
| 5 | I₂ (10) | Solvent-free | 120 | 2 | High |
This table is for illustrative purposes and does not represent actual data for the synthesis of this compound.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Palladium-Catalyzed C-N Cross-Coupling on Quinazolines
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) on quinazoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no yield of my desired N-arylated quinazoline. What are the common causes and how can I fix this?
A1: Low or no product yield is a frequent issue that can typically be traced back to a few key factors:
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened, high-purity palladium precursors or consider using air- and moisture-stable pre-catalysts which can lead to a cleaner formation of the active catalytic species.[1] All solvents and reagents must be anhydrous and degassed.[1]
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For N-heterocyclic substrates like quinazolines, bulky, electron-rich phosphine ligands are often required to promote the reaction.[1][2] If one ligand gives poor results, it is essential to screen a variety.
-
Incorrect Base: The base's strength and solubility are crucial. Strong, non-nucleophilic bases like NaOtBu or KOtBu are common choices.[1] However, if your quinazoline substrate has base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures or longer reaction times.[1][3]
-
Catalyst Poisoning: The nitrogen atoms within the quinazoline ring can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or "poisoning."[4] Using bulky ligands can sometimes mitigate this by sterically shielding the palladium center. Adjusting the catalyst and ligand loading may also be beneficial.
-
Low Reaction Temperature: C-N coupling reactions often require significant thermal energy to overcome the activation barrier. If the yield is low, consider gradually increasing the reaction temperature in increments of 10-20 °C.[1]
Q2: My reaction is producing significant side products, such as hydrodehalogenation or diarylation. How can I improve selectivity?
A2: The formation of side products is a sign of an imbalanced or non-optimal catalytic system.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired amination, especially with primary amines.[5] It is often exacerbated by moisture or an inappropriate base. Ensure strictly anhydrous conditions.[1] Sometimes, changing the base from an alkoxide to a carbonate or phosphate can reduce this side reaction.
-
Diarylation of Primary Amines: If you are using a primary amine (R-NH₂), it's possible for the product (Quinazoline-NHR) to react a second time, yielding a tertiary amine (Quinazoline-NR-Quinazoline). To control selectivity for monoarylation, using a bulkier phosphine ligand can sterically hinder this second coupling step.[1]
-
Homocoupling: The formation of biaryl compounds from the reaction of two aryl halide molecules can sometimes occur. Adjusting the catalyst-to-substrate ratio and reaction temperature can help minimize this.[1]
Q3: How do I choose the optimal combination of ligand and base for my quinazoline substrate?
A3: The ideal ligand/base combination is highly substrate-dependent, and screening is often necessary. However, some general principles can guide your starting point.
-
Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands are excellent starting points as they have shown remarkable activity for coupling a wide range of amines with aryl chlorides and bromides.[2][5] For challenging couplings, these advanced ligands often outperform older ones like PPh₃ or BINAP.[2][5]
-
Bases: The choice of base is a balance between reactivity and functional group tolerance. Strong bases like NaOtBu promote faster reactions but are incompatible with sensitive groups like esters.[3] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher catalyst loadings or temperatures.[6]
The following workflow can help guide your optimization process:
Caption: A troubleshooting workflow for optimizing C-N cross-coupling reactions.
Q4: My quinazoline has multiple halogen substituents (e.g., 2,4-dichloroquinazoline). How can I achieve regioselective amination?
A4: Regioselectivity is governed by the electronic and steric environment of the carbon-halogen bonds. For dihaloquinazolines, the C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition than the C2 position.
For substrates like 2,4-dichloroquinazoline, selective monosubstitution at the C4 position is commonly observed.[7] To achieve substitution at the C2 position, one might first need to perform a reaction at C4 and then target the C2 position in a subsequent step under different, often more forcing, conditions. For more complex systems like 2,4,7-trichloroquinazoline, initial coupling occurs at the most electrophilic C4 position.[8] However, competitive hydrolysis at this site can be problematic, sometimes necessitating a protection/deprotection strategy to achieve the desired substitution pattern.[8]
Data Presentation: Reaction Parameter Comparison
The following table summarizes common parameters and their impact on Buchwald-Hartwig amination, providing a starting point for reaction optimization.
| Parameter | Common Reagents/Conditions | Typical Impact & Considerations |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed (L)Pd complexes | Pd(II) sources like Pd(OAc)₂ require in situ reduction.[3] Pd(0) sources like Pd₂(dba)₃ are often more direct. Pre-catalysts can offer improved stability and activity. |
| Ligand | Bulky Monophosphines: XPhos, SPhos, RuPhos, BrettPhosBidentate: BINAP, Xantphos | Bulky monophosphines are generally effective for a wide range of substrates, including challenging heteroaryl chlorides.[5] Xantphos is a versatile ligand for various cross-couplings.[9] |
| Base | Strong: NaOtBu, KOtBu, LHMDSWeak: Cs₂CO₃, K₃PO₄ | Strong bases are highly effective but have poor functional group tolerance.[1] Weaker bases are milder but may require higher temperatures or result in slower reactions.[6] |
| Solvent | Toluene, Dioxane, THF, DMF | Toluene and dioxane are the most common and effective solvents for dissolving both organic substrates and the catalytic complex.[1] Solvent choice can also influence base solubility and efficacy. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase reaction rates but can also promote side reactions. Optimization is key. Microwave irradiation can sometimes improve yields and reduce reaction times. |
Catalytic Cycle Visualization
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving the palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Identifying side products in 8-Bromo-2-phenylquinazoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-2-phenylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the reaction of 2-amino-3-bromobenzonitrile with benzaldehyde. Other potential starting materials include 2-amino-3-bromobenzamide or 2-amino-3-bromobenzaldehyde, which would then react with a suitable nitrogen and phenyl source.
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary, but often involve heating the reactants in a suitable solvent, sometimes in the presence of a catalyst. Common catalysts can be acid or base promoters, and in some modern methods, transition metals are employed to improve yields and reaction times. Microwave-assisted synthesis has also been reported for similar quinazoline derivatives, which can significantly reduce reaction times.
Q3: I am observing multiple spots on my TLC plate. What could be the potential side products?
A3: The formation of multiple products suggests that side reactions are occurring. Potential side products in the synthesis of this compound can include unreacted starting materials, incompletely cyclized intermediates, dimers, or other quinazoline-related impurities. For a more detailed breakdown of potential side products, please refer to the Troubleshooting Guide below.
Q4: How can I purify the crude this compound product?
A4: Purification of quinazoline derivatives can be challenging due to their polarity and sometimes poor solubility. The most common and effective methods are column chromatography on silica gel and recrystallization. A gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. For recrystallization, experimenting with various solvent systems such as ethanol, methanol, or mixtures like ethyl acetate/hexane is recommended to find the optimal conditions.
Troubleshooting Guide: Identifying Side Products
Summary of Potential Side Products
| Side Product | Potential Cause | Suggested Action | Expected Analytical Signature (relative to product) |
| Unreacted 2-amino-3-bromobenzonitrile | Insufficient reaction time or temperature; Suboptimal stoichiometry. | Increase reaction time and/or temperature. Ensure correct stoichiometry of reactants. | Lower Rf on TLC; Characteristic nitrile stretch in IR; Absence of phenyl group protons in 1H NMR. |
| Unreacted Benzaldehyde | Suboptimal stoichiometry. | Ensure correct stoichiometry of reactants. | May be volatile and not observed in final product analysis; Aldehyde proton signal in 1H NMR of crude mixture. |
| Imine Intermediate | Incomplete cyclization due to insufficient heating or catalyst activity. | Increase reaction temperature or duration; Check catalyst quality. | Higher Rf than starting amine but lower than product on TLC; Presence of imine C=N stretch in IR; Signals for both aromatic rings in 1H NMR but with a different chemical shift for the imine proton. |
| Dihydroquinazoline | Incomplete oxidation. | Introduce a mild oxidizing agent or ensure the reaction is open to air if an oxidative cyclization is intended. | Different chromatographic behavior; Additional aliphatic protons in the 1H NMR spectrum. |
| Quinazolinone | Presence of water leading to hydrolysis of an intermediate. | Use anhydrous solvents and reagents; Run the reaction under an inert atmosphere. | Carbonyl stretch in IR spectrum; Different chemical shifts in 1H and 13C NMR. |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound from 2-amino-3-bromobenzonitrile and benzaldehyde. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-amino-3-bromobenzonitrile (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-3-bromobenzonitrile (1.0 eq), benzaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Reaction Pathway and Side Product Formation
Caption: Synthesis pathway of this compound and potential side products.
Logical Workflow for Troubleshooting
Technical Support Center: Purification of Brominated Quinazoline Compounds
Welcome to the technical support center for the purification of brominated quinazoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with brominated quinazoline compounds?
A1: Common impurities can originate from both the quinazoline synthesis and the bromination reaction. These include:
-
Unreacted starting materials: Such as anthranilic acid derivatives or their precursors.
-
Over-brominated or isomeric byproducts: Molecules with additional bromine atoms or bromine at different positions on the quinazoline ring.[1]
-
Reagents from bromination: Residual brominating agents like N-bromosuccinimide (NBS) or excess bromine.
-
Byproducts from brominating agents: For instance, succinimide is a common byproduct when using NBS.[1]
-
Acidic impurities: Hydrogen bromide (HBr) is a frequent byproduct of bromination reactions.[1]
-
Polymeric materials: In some quinazoline syntheses, incomplete cyclization can lead to the formation of polymeric materials which can be difficult to remove.
Q2: How do I choose between recrystallization and column chromatography for purifying my brominated quinazoline compound?
A2: The choice of purification method depends on the nature and quantity of your compound and its impurities.
-
Recrystallization is often the most effective method for obtaining highly pure solid compounds, especially when the amount of crude product is high. It is ideal when the impurities have different solubility profiles from the desired product. Common solvents for recrystallizing quinazolinone derivatives include ethanol, methanol, and mixtures like ethyl acetate/hexane.[2]
-
Column chromatography is preferred for complex mixtures, when impurities have similar solubility to the product, or when a very high degree of purity is required for a smaller amount of material. Silica gel is a commonly used stationary phase for quinazoline derivatives.[3]
Q3: My brominated quinazoline compound is a solid. Which solvents are best for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For brominated quinazoline derivatives, common and effective solvents include:
-
Ethanol[2]
-
Methanol[2]
-
Dimethylformamide (DMF)
-
Ethyl acetate/hexane mixtures[2]
-
n-Butanol
-
It is always recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific compound.
Q4: I'm having trouble with my column chromatography separation. What can I do?
A4: Several factors can affect the success of your column chromatography. Here are some troubleshooting tips:
-
Optimize your solvent system: Use Thin Layer Chromatography (TLC) to find an eluent that gives your desired compound an Rf value of approximately 0.25-0.35. A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexane.[3]
-
Check your column packing: Ensure your silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample loading: Dissolve your crude product in a minimum amount of solvent and load it onto the column in a concentrated band.[3]
-
Gradient elution: If your mixture contains compounds with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.[3]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Solution |
| Product lost during extraction | During liquid-liquid extraction, ensure the layers have fully separated before draining. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. A brine wash can help to break emulsions and improve separation. |
| Product is too soluble in the recrystallization solvent | If your yield is low after recrystallization, your compound may be too soluble in the cold solvent. Try a different solvent or a co-solvent system. You can also try to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Inefficient elution from chromatography column | If your compound is not eluting from the column, the solvent system may not be polar enough. Gradually increase the polarity of the eluent. Also, ensure your compound is not irreversibly adsorbing to the silica gel; in such cases, a different stationary phase may be needed. |
| Decomposition on silica gel | Some compounds can decompose on silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine in your eluent or use an alternative stationary phase like alumina. |
Problem 2: Persistent Impurities After Purification
| Possible Cause | Solution |
| Co-eluting impurities in column chromatography | If an impurity has a similar Rf to your product, try a different solvent system to improve separation. You may need to use a longer column or a finer mesh silica gel for better resolution. |
| Co-crystallization of impurities | During recrystallization, if an impurity has a very similar structure and solubility to your product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography may be required. |
| Residual acidic or basic impurities | Acidic impurities like HBr can often be removed with a wash with a mild base solution (e.g., saturated sodium bicarbonate) during an extraction work-up.[1] Basic impurities can be removed with a dilute acid wash (e.g., 1M HCl).[1] |
| Over-brominated or isomeric impurities | These can be particularly challenging to separate. Meticulous column chromatography, potentially using a gradient elution and collecting small fractions, is often the best approach. In some cases, preparative HPLC may be necessary for high purity. |
Quantitative Data on Purification
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Reference |
| 3-Amino-2-methylquinazolin-4(3H)-one | Recrystallization | Dimethylformamide (DMF) | 93 | Not specified | [1] |
| 6-Bromo-4-chloroquinoline | Extraction & Distillation | Dichloromethane | 81 | Not specified | [3] |
| 6-Bromo-4-chloro-2-phenylquinazoline | Column Chromatography & Recrystallization | Not specified | 78 (over two steps) | Not specified | [4] |
| 6-Bromo-4-chloroquinoline | Extraction & Recrystallization | Ethyl acetate | 84 | >98 (by NMR) | [5] |
| 7-Bromo-6-chloroquinazolin-4(3H)-one | Not specified | Not specified | 98 | >98 (by NMR) | [2] |
Experimental Protocols
Protocol 1: Purification of 6,8-Dibromo-2-methyl-3-substituted-quinazolin-4-one by Recrystallization
This protocol is adapted from the synthesis of 3-amino-2-methylquinazolin-4(3H)-one.[1]
-
Dissolution: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitation: The resulting solid is then filtered and washed three times with distilled water (3 x 20 mL).
-
Recrystallization: The collected solid is then recrystallized from a suitable solvent such as dimethylformamide (DMF) or a hexane/dichloromethane mixture to yield the pure product.
-
Drying: The purified crystals are dried under vacuum.
Protocol 2: Purification of 6-Bromo-4-chloroquinoline by Extraction and Distillation
This protocol is adapted from a synthesis of 6-bromo-4-chloroquinoline.[3]
-
Quenching: After the reaction, the reaction mixture is slowly added to ice water with stirring for 30 minutes.
-
Neutralization: The pH of the solution is adjusted to 5-6 with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous solution is extracted with dichloromethane.
-
Washing: The combined organic layers are washed twice with water.
-
Drying: The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Concentration: The filtrate is concentrated under reduced pressure to afford the purified product.
Protocol 3: General Column Chromatography for Brominated Quinazolines
This is a general protocol based on common practices for purifying quinazoline derivatives.[3]
-
Stationary Phase: Prepare a chromatography column with silica gel.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent), often a mixture of ethyl acetate and hexane, by performing TLC analysis to achieve a good separation of the target compound from its impurities (target Rf ~0.3).
-
Column Packing: Pack the column with the selected stationary phase and equilibrate it with the mobile phase.
-
Sample Loading: Dissolve the crude brominated quinazoline in a minimum amount of a suitable solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Caption: A flowchart for troubleshooting common purification issues.
References
- 1. ijstr.org [ijstr.org]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refining Reaction Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Suzuki-Miyaura coupling of heterocyclic halides.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with a heterocyclic halide is resulting in a low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: Low or non-existent yield is a frequent challenge, often stemming from the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system. A methodical approach is key to identifying and resolving the root cause.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is central to the reaction, and its inactivity is a common reason for failure.
-
Use a Fresh Catalyst: Palladium catalysts, particularly those like Pd(PPh₃)₄, can degrade over time with exposure to air and moisture. Ensure you are using a fresh or properly stored catalyst.
-
Consider a Pre-catalyst: Modern palladium pre-catalysts, such as those from the Buchwald or PEPPSI families, are often more stable and efficient at generating the active Pd(0) species required for the catalytic cycle.
-
Increase Catalyst Loading: For challenging heterocyclic substrates, increasing the catalyst loading from the typical 1-5 mol% to 5-10 mol% may be necessary.[1]
-
-
Inadequate Base: The base is crucial for the transmetalation step, and its choice and quality are critical.
-
Base Strength: For electron-deficient heterocycles, a moderately strong inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often required.[1] Very strong bases, such as hydroxides, can sometimes promote unwanted side reactions.
-
Base Solubility: Ensure the base has some solubility in the reaction medium. Using aqueous solvent mixtures (e.g., dioxane/water, THF/water) can help facilitate this.[1]
-
-
Boronic Acid/Ester Instability: Heterocyclic boronic acids can be unstable and prone to decomposition.
-
Check Boronic Acid Purity: Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage. It is advisable to check the purity by NMR before use.
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less susceptible to side reactions like protodeboronation.[1][2]
-
-
Inhibition by Nitrogen-Containing Heterocycles: The Lewis basic nitrogen atoms in many heterocycles can coordinate to the palladium center, inhibiting its catalytic activity.
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can often overcome this inhibition.[3]
-
Additives: In some cases, additives can mitigate catalyst poisoning.
-
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as the dehalogenated starting material or homocoupled boronic acid. How can I minimize these?
A2: Side reactions reduce the yield of the desired product and complicate purification. Understanding their mechanisms is key to suppression.
-
Dehalogenation of the Heterocyclic Halide: This side reaction replaces the halogen with a hydrogen atom.
-
Mechanism: This can be promoted by certain bases or solvents (especially alcohols) and may be exacerbated by impurities. The mechanism can involve a palladium-hydride species which reductively eliminates to give the dehalogenated product.
-
Solutions:
-
Screen alternative, non-nucleophilic bases.
-
Ensure anhydrous conditions if water is suspected to be the hydride source.
-
Choose a catalyst/ligand system less prone to generating palladium-hydrides.
-
-
-
Homocoupling of the Boronic Acid: This side reaction results in a dimer of the boronic acid coupling partner.
-
Mechanism: This is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[4]
-
Solutions:
-
Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]
-
Use a Pd(0) catalyst source directly to avoid incomplete reduction of Pd(II) precatalysts.
-
-
-
Protodeboronation of the Boronic Acid: This side reaction replaces the boronic acid group with a hydrogen atom.[5]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling of heterocyclic halides.
Table 1: Effect of Catalyst and Ligand on Yield
| Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
| 3-Bromopyridine | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DME/H₂O | 80 | 78 |
| 2-Bromoquinoline | Thiophene-2-boronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 5-Iodopyrimidine | 3-Fluorophenylboronic Acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 70 | 92 |
Table 2: Effect of Base and Solvent on Yield
| Heterocyclic Halide | Boronic Acid | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Chloropyridine HCl | Phenylboronic Acid | PdCl₂(dppf) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 88 |
| 4-Chloropyridine HCl | Phenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 94 |
| 4-Chloropyridine HCl | Phenylboronic Acid | PdCl₂(dppf) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 91 |
| 2-Bromothiophene | 4-Formylphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 90 |
| 2-Bromothiophene | 4-Formylphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 85 | 82 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Heterocyclic Halide:
This is a general guideline. Optimization for specific substrates will likely be necessary.
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (nitrogen or argon), add the heterocyclic halide (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent (e.g., dioxane, toluene, THF, often with water as a co-solvent, 3-5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Increasing the solubility of 8-Bromo-2-phenylquinazoline for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 8-Bromo-2-phenylquinazoline. The information herein is designed to address common challenges related to the compound's solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For in vitro assays, Dimethyl sulfoxide (DMSO) is a widely used and recommended initial solvent for dissolving this compound and other poorly water-soluble compounds.[1][2][3] It is a polar, aprotic solvent that is miscible with a wide range of organic solvents and water.[2]
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects, while some may tolerate up to 1%.[3] However, primary cells are often more sensitive.[3] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration. High concentrations of DMSO can lead to cell membrane permeabilization and other toxic effects.[3][4]
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other water-miscible organic solvents, also known as co-solvents, can be used. Examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[5] These can be used in combination with water or buffer to create a solvent system with reduced polarity, which can enhance the solubility of hydrophobic compounds.[5] The choice of co-solvent and its concentration should be carefully evaluated for compatibility with your specific assay and potential for cytotoxicity.[1]
Q4: How can pH adjustment improve the solubility of this compound?
A4: Quinazoline derivatives can be ionizable compounds, and their solubility is often pH-dependent.[6][7][8] Since quinoline, a related structure, is a weak base, it is expected that this compound, which also contains basic nitrogen atoms, will be more soluble at a lower pH.[7][9] Lowering the pH of the aqueous buffer can lead to the protonation of the quinazoline ring, forming a more soluble salt.[7][9]
Q5: What are cyclodextrins and how can they increase solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12][13] They can form inclusion complexes with poorly soluble drug molecules, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity.[10][13] This complex effectively masks the hydrophobic nature of the compound, leading to a significant increase in its aqueous solubility.[10][11][12][13]
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous medium. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation issues.
Detailed Troubleshooting Steps:
-
Optimize DMSO Concentration:
-
Problem: The final concentration of DMSO in your assay buffer may be too high, causing the compound to precipitate upon dilution.
-
Solution: Calculate the final percentage of DMSO in your assay. If it is above 0.5-1%, try to reduce it by either lowering the stock concentration of your compound or increasing the final assay volume.[3] Always run a vehicle control with the same final DMSO concentration to assess any solvent-induced effects on your assay.
-
-
pH Modification:
-
Problem: The pH of your aqueous buffer may not be optimal for keeping the compound in solution. Quinazoline derivatives are often more soluble in acidic conditions.[6][7][8]
-
Solution: Try lowering the pH of your buffer. For example, if you are using a phosphate buffer at pH 7.4, test the solubility at pH 6.8 or lower. Be mindful that significant changes in pH can affect your biological assay.
-
-
Introduce a Co-solvent:
-
Problem: The polarity of the aqueous buffer is too high for the hydrophobic compound to remain dissolved.
-
Solution: Add a water-miscible organic co-solvent to your buffer to reduce its overall polarity.[5] Good starting choices include ethanol, propylene glycol, or polyethylene glycol (PEG). Begin with a low concentration (e.g., 1-5% v/v) and gradually increase it, while monitoring for any adverse effects on your assay.
-
-
Complexation with Cyclodextrins:
-
Problem: The hydrophobic nature of the compound leads to poor aqueous solubility.
-
Solution: Use cyclodextrins to form an inclusion complex with this compound.[10][11][12][13] This will increase its apparent water solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Quantitative Data on Solubility Enhancement Strategies
The following table provides a hypothetical representation of how the aqueous solubility of a poorly soluble compound like this compound might be improved using different solubilization techniques. Actual values will need to be determined experimentally.
| Solubilization Method | Vehicle/Solvent System | Hypothetical Solubility (µM) | Notes |
| Control | Aqueous Buffer (pH 7.4) | < 1 | Compound is practically insoluble in aqueous buffer alone. |
| DMSO (Co-solvent) | 0.5% DMSO in Aqueous Buffer (pH 7.4) | 10 - 50 | A common starting point for in vitro assays.[3] |
| pH Adjustment | Aqueous Buffer (pH 5.0) | 5 - 20 | Solubility of basic compounds like quinazolines can increase at lower pH.[7][8][9] |
| Co-solvent Addition | 5% Ethanol in Aqueous Buffer (pH 7.4) | 20 - 100 | Co-solvents reduce the polarity of the aqueous phase.[5] |
| Cyclodextrin Complexation | 10 mM HP-β-CD in Aqueous Buffer (pH 7.4) | > 200 | Cyclodextrins can significantly enhance aqueous solubility.[11][12][13] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
Caption: Workflow for preparing and diluting a DMSO stock solution.
Methodology:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and perform serial dilutions in your final aqueous assay buffer to achieve the desired working concentrations. Ensure the final DMSO concentration remains below the cytotoxic limit for your cells (typically ≤ 0.5%).[3]
-
Gently vortex the final diluted solutions before adding them to your assay.
Protocol 2: Solubility Enhancement using Co-solvents
Caption: Workflow for using co-solvents to enhance solubility.
Methodology:
-
Prepare your aqueous assay buffer.
-
Add a desired volume of a water-miscible co-solvent such as ethanol to the buffer to achieve the target final concentration (e.g., 1%, 5%, or 10% v/v). Mix well.
-
Prepare a concentrated stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Perform serial dilutions of the DMSO stock into the co-solvent-containing buffer.
-
Visually inspect for any precipitation.
-
It is crucial to prepare a vehicle control containing the same final concentration of both DMSO and the co-solvent to test for any effects on the assay.
Protocol 3: Solubility Enhancement using Cyclodextrins
Caption: Workflow for enhancing solubility with cyclodextrins.
Methodology:
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10 mM). Vortex until the cyclodextrin is fully dissolved.
-
Add an excess amount of this compound powder directly to the HP-β-CD solution.
-
Incubate the mixture with constant agitation (e.g., on a shaker or rotator) at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After incubation, remove the undissolved compound by centrifugation and/or filtration through a 0.22 µm syringe filter.
-
The clear filtrate contains the solubilized compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., using UV-Vis spectrophotometry against a standard curve).
-
Use this solution for your in vitro assays. A vehicle control containing the same concentration of HP-β-CD should be included.
References
- 1. researchgate.net [researchgate.net]
- 2. btsjournals.com [btsjournals.com]
- 3. lifetein.com [lifetein.com]
- 4. quora.com [quora.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Quinazolines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives via cross-coupling reactions. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges related to catalyst deactivation and other experimental issues.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the cross-coupling of quinazolines, with a focus on preventing catalyst deactivation and improving reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: Palladium and copper catalysts are sensitive to air and moisture. | Use a freshly opened catalyst or a pre-catalyst. Ensure all reagents and solvents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). For palladium-catalyzed reactions, employing a pre-catalyst can facilitate the clean formation of the active catalytic species. |
| Inappropriate Ligand: The choice of ligand is critical for catalyst stability and activity. | Screen a variety of phosphine ligands. Bulky, electron-rich ligands often enhance the reaction rate. For challenging substrates, consider using N-heterocyclic carbene (NHC) ligands. | |
| Incorrect Base: The strength, solubility, and nature of the base can significantly influence the reaction. | For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ are recommended. | |
| Unsuitable Solvent: The solvent impacts reagent solubility and reaction temperature. | Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions. For copper-catalyzed reactions, polar aprotic solvents like DMSO or DMF can be effective. Ensure the solvent is anhydrous. | |
| Catalyst Deactivation (Formation of Palladium Black) | Aggregation of Pd(0): The active Pd(0) species can aggregate into inactive palladium black. | The use of appropriate ligands helps stabilize the Pd(0) species and prevent aggregation. Increasing ligand concentration or using a different ligand can be beneficial. |
| Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to oxidation. | Store ligands under an inert atmosphere and handle them using proper air-free techniques. | |
| Reaction with Substrates or Reagents: Certain functional groups on the quinazoline ring or coupling partner can coordinate too strongly to the metal center and poison the catalyst. | Modify the synthetic route to introduce sensitive functional groups at a later stage. Protecting groups may also be employed. | |
| Side Reactions | Homocoupling of Aryl Halide: Formation of biaryl compounds from the starting aryl halide. | This is more prevalent in Ullmann-type reactions. Adjusting the catalyst-to-substrate ratio and reaction temperature can help minimize this side reaction. |
| Diarylation of Amine: In reactions with primary amines, a second arylation can occur. | The use of bulkier phosphine ligands can sterically hinder the second arylation, promoting monoarylation. | |
| Protodeboronation of Boronic Acid (Suzuki-Miyaura): The boronic acid reacts with solvent or trace water, leading to the formation of an arene byproduct. | Use anhydrous solvents and reagents. The choice of base is also critical; inorganic bases like K₃PO₄ can sometimes be less prone to causing this side reaction compared to stronger organic bases. |
Frequently Asked Questions (FAQs)
Q1: What are the first things to check when my quinazoline cross-coupling reaction fails?
A1: When a reaction fails, it's crucial to systematically review the basics:
-
Inert Atmosphere: Cross-coupling reactions are highly sensitive to oxygen. Ensure your reaction was set up and maintained under a rigorously inert atmosphere (high-purity argon or nitrogen).
-
Reagent Quality: Verify the purity of your starting materials, especially the aryl halide and the coupling partner. Boronic acids, for instance, can degrade upon storage. The purity of amines is also critical, as trace impurities can poison the catalyst.
-
Catalyst and Ligand Integrity: Confirm that your catalyst and ligand have been stored correctly to prevent decomposition. Phosphine ligands, in particular, can be susceptible to oxidation.
-
Solvent and Base Quality: Ensure your solvent is anhydrous and has been properly degassed. The base should be of high purity and appropriate for the specific reaction.
Q2: How do I select the optimal ligand for my quinazoline cross-coupling reaction?
A2: Ligand selection is a critical parameter and often requires screening. Here are some general guidelines:
-
Electron-rich and Bulky Ligands: For many cross-coupling reactions, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or DavePhos) are effective as they promote the reductive elimination step and stabilize the active catalytic species.
-
N-Heterocyclic Carbenes (NHCs): For particularly challenging substrates, such as aryl chlorides, NHC ligands can be very effective.
-
Bidentate Ligands: In some cases, bidentate ligands like BINAP or dppf can be advantageous, particularly in preventing the formation of inactive palladium dimers.
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
A3: Poor solubility can significantly hinder reaction rates. You can try the following:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. For instance, if your reagents are poorly soluble in a nonpolar solvent like toluene, a more polar aprotic solvent such as dioxane or DMF might be a better choice.
-
Temperature: Increasing the reaction temperature can improve solubility.
-
Stirring: Ensure vigorous stirring to maintain a well-mixed suspension, especially when using solid bases.
Q4: I am observing significant formation of palladium black. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a common sign of catalyst deactivation, where the active Pd(0) species aggregate into an inactive form. To prevent this:
-
Ligand Choice and Concentration: The ligand's role is to stabilize the active Pd(0) catalyst. Using a more sterically bulky or electron-donating ligand can prevent aggregation. You can also try increasing the ligand-to-palladium ratio.
-
Reaction Temperature: Excessively high temperatures can sometimes promote catalyst decomposition.
-
Reaction Concentration: Running the reaction at a very high concentration can sometimes lead to faster catalyst decomposition.
Q5: What is the role of the base in catalyst stability and activity?
A5: The base plays multiple crucial roles in the catalytic cycle, and its choice can impact catalyst stability:
-
Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the boronic acid. In Buchwald-Hartwig amination, it deprotonates the amine.
-
Influence on Catalyst Deactivation: The choice of base can affect catalyst stability. For instance, in some cases, a weaker base may be preferable to avoid degradation of sensitive substrates or the catalyst itself. The solubility of the base is also important for consistent reaction performance.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halogenated Quinazoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the halogenated quinazoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Halogenated Quinazoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the halogenated quinazoline (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel.
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., a G3-precatalyst, 0.01-0.02 mmol, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and a ligand (e.g., XPhos, 0.02-0.04 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Quinazoline Cross-Coupling
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Catalyst Deactivation Pathway
Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.
Technical Support Center: 8-Bromoquinazoline Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize debromination side reactions when working with 8-bromoquinazolines in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with 8-bromoquinazolines that can lead to significant debromination.
| Observation | Potential Cause(s) | Recommended Solutions |
| High percentage of debrominated quinazoline in the product mixture. | 1. Presence of a hydride source: Alcohols, water, or even amines can act as hydrogen donors. 2. Inappropriate ligand selection: The ligand may not be promoting reductive elimination at a rate sufficient to outcompete debromination. 3. Suboptimal base: The base may be too strong or too weak, or it may be contributing to catalyst decomposition. 4. Catalyst decomposition: Formation of palladium black can catalyze hydrodebromination. 5. Radical pathways: Light or heat can initiate radical reactions that lead to debromination. | 1. Use anhydrous and degassed solvents. Ensure all glassware is thoroughly dried. Consider using a non-protic solvent. 2. Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to promote the desired cross-coupling. 3. Optimize the base. For Suzuki reactions, consider milder inorganic bases like K₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, NaOt-Bu or K₃PO₄ are common choices. Ensure the base is finely powdered and dry. 4. Use a pre-catalyst or optimize catalyst loading. Lowering the reaction temperature may also help prevent decomposition. 5. Conduct the reaction in the dark and at the lowest effective temperature. |
| Low or no yield of the desired product, with starting material consumed. | 1. Catalyst deactivation: Cyanide, if used in cyanation reactions, can poison the palladium catalyst. 2. Homocoupling of the boronic acid (Suzuki): This can be promoted by the presence of oxygen. 3. Inefficient transmetalation (Suzuki): The transfer of the organic group from boron to palladium is slow. 4. Slow reductive elimination: The final step of the catalytic cycle is not proceeding efficiently. | 1. Use a cyanide source with slow release, such as K₄[Fe(CN)₆]. 2. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon). 3. Ensure proper base selection and stoichiometry. The base is crucial for activating the boronic acid. The addition of water can sometimes facilitate this step. 4. Employ bulky, electron-rich ligands. These are known to accelerate reductive elimination. |
| Reaction is sluggish or does not go to completion. | 1. Insufficient temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 2. Low catalyst loading: The amount of active catalyst may be insufficient. 3. Poorly soluble reagents: If any of the reagents are not fully dissolved, the reaction rate will be slow. | 1. Gradually increase the reaction temperature. Monitor for the formation of side products. 2. Increase the catalyst and/or ligand loading. 3. Choose a solvent system that ensures all components are in solution. For Suzuki reactions, a co-solvent like water is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with 8-bromoquinazolines?
Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on the quinazoline ring is replaced by a hydrogen atom. This leads to the formation of a quinazoline byproduct, reducing the yield of the desired substituted product and complicating purification.[1]
Q2: Which factors generally promote debromination in palladium-catalyzed cross-coupling reactions?
Several factors can contribute to debromination:
-
Presence of hydride sources: Reagents like alcohols, water, and even some amines can donate a hydrogen atom that replaces the bromine.[1]
-
Catalyst decomposition: The formation of palladium black can create active sites that promote this side reaction.[1]
-
Radical pathways: The reaction may proceed through radical intermediates that can abstract a hydrogen atom from the solvent or other molecules.[1]
-
Base-induced reactions: Certain strong bases can facilitate debromination.[1]
Q3: How does the choice of ligand impact the extent of debromination?
The ligand plays a crucial role in the catalytic cycle.
-
Steric Bulk: Bulky (sterically demanding) ligands can accelerate the final reductive elimination step, which forms the desired C-C or C-N bond. This shortens the lifetime of intermediates that could otherwise undergo debromination.[1]
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step. However, excessively electron-rich ligands can sometimes promote undesired side reactions.[1]
Q4: Are there any general recommendations for setting up a cross-coupling reaction with 8-bromoquinazoline to minimize debromination from the start?
Yes, here are some general guidelines:
-
Inert Atmosphere: Always work under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from interfering with the reaction, which can lead to side reactions like homocoupling.
-
Anhydrous and Degassed Solvents: Use dry, degassed solvents to minimize potential hydride sources. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.[1]
-
Dry Reagents: Ensure all solid reagents, especially the base, are dry.
-
Ligand and Catalyst Selection: Start with a bulky, electron-rich phosphine ligand and a reliable palladium source (e.g., a pre-catalyst).
Experimental Protocols
Below are recommended starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 8-bromoquinazolines, designed to minimize debromination. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoquinazoline
This protocol is a general starting point for the coupling of 8-bromoquinazoline with an arylboronic acid.
Reagents and Materials:
-
8-Bromoquinazoline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2-3 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 8-bromoquinazoline, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen or argon (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinazoline
This protocol provides a general method for the amination of 8-bromoquinazoline.
Reagents and Materials:
-
8-Bromoquinazoline
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 - 2 equivalents)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry Schlenk tube.
-
Remove the tube from the glovebox and place it under a positive flow of nitrogen or argon.
-
Add 8-bromoquinazoline and anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key catalytic cycles and a general troubleshooting workflow.
Caption: Suzuki-Miyaura catalytic cycle with the competing debromination pathway.
Caption: Buchwald-Hartwig amination cycle highlighting the debromination side reaction.
Caption: A logical workflow for troubleshooting debromination in 8-bromoquinazoline reactions.
References
Technical Support Center: Scalable Synthesis of 8-Bromo-2-phenylquinazoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 8-Bromo-2-phenylquinazoline. This document offers a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-amino-3-bromobenzaldehyde, 2-amino-3-bromobenzonitrile, or 2-amino-3-bromobenzophenone. The choice of starting material will dictate the subsequent reaction conditions and reagents. For example, using 2-amino-3-bromobenzaldehyde would typically involve a condensation reaction with benzamidine hydrochloride.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include ensuring complete cyclization to form the quinazoline ring, minimizing the formation of side products, and achieving efficient purification. The presence of the bromo-substituent can sometimes influence the reactivity of the starting materials and may require optimization of reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the best methods for purifying the final product?
A4: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization.[2][3] Column chromatography is useful for separating the desired product from impurities with different polarities. Recrystallization from a suitable solvent system can then be used to obtain a highly pure crystalline product.[4][5]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Care should be taken when handling reagents, especially those that are corrosive or toxic.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. - Poor quality starting materials. | - Extend the reaction time and monitor by TLC until the starting material is consumed. - Optimize the reaction temperature. Some reactions may require higher temperatures to proceed efficiently. - Use fresh, high-purity catalysts and reagents. - Ensure starting materials are pure and dry.[1] |
| Formation of multiple side products | - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants. - Presence of impurities in the starting materials. | - Lower the reaction temperature and monitor the reaction closely. - Carefully control the stoichiometry of the reactants as per the protocol. - Purify the starting materials before use. |
| Difficulty in purifying the product | - Co-elution of impurities with the product during column chromatography. - Product is an oil and does not crystallize. - Product is poorly soluble in common recrystallization solvents. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to improve separation.[2] - If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. - Screen a variety of solvents or solvent mixtures for recrystallization. |
| Inconsistent reaction outcomes | - Reaction is sensitive to air or moisture. - Variability in the quality of reagents or solvents. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Use reagents and solvents from a reliable source and of the same grade for all experiments. |
Experimental Protocol: Scalable Synthesis of this compound
This protocol describes a scalable, copper-catalyzed synthesis of this compound from 2-amino-3-bromobenzaldehyde and benzamidine hydrochloride.
Materials:
-
2-Amino-3-bromobenzaldehyde
-
Benzamidine hydrochloride
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 2-amino-3-bromobenzaldehyde (1.0 eq), benzamidine hydrochloride (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The typical concentration is 0.2-0.5 M with respect to the 2-amino-3-bromobenzaldehyde.
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: For further purification, recrystallize the product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to obtain pure this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound based on the described protocol.
Table 1: Reaction Conditions and Yields
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 18 | 85 |
| 2 | Cu₂O (10 mol%) | Cs₂CO₃ | DMSO | 130 | 24 | 78 |
| 3 | Pd(OAc)₂ (5 mol%) | K₃PO₄ | Toluene | 110 | 12 | 72 |
Table 2: Purification Data
| Purification Method | Eluent/Solvent System | Purity (%) | Recovery (%) |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >95 | 80-90 |
| Recrystallization | Ethanol/Water | >99 | 70-85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction yield.
References
Validation & Comparative
In Vitro Cytotoxicity of Brominated Quinazoline Derivatives: A Comparative Guide
This guide provides a comparative evaluation of the in vitro cytotoxic effects of brominated quinazoline derivatives against various cancer cell lines. While specific data on a comprehensive series of 8-Bromo-2-phenylquinazoline derivatives is limited in the available literature, this document synthesizes findings from closely related brominated quinazoline structures to offer valuable insights for researchers, scientists, and drug development professionals. The data presented herein is primarily based on studies of 6,8-dibromo-2-arylquinazolinone and 6-bromo-2-substituted-3-phenylquinazolin-4(3H)-one derivatives, which serve as important structural analogs for understanding the anticancer potential of this class of compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of various brominated quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below. These values have been extracted from studies employing the MTT assay for determining cell viability.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 6,8-dibromo-2-arylquinazolinone Derivatives [1]
| Compound ID | 2-Aryl Substituent | MCF-7 (Breast) | A549 (Lung) | SKOV3 (Ovarian) |
| 1a | Phenyl | > 1000 | > 1000 | > 1000 |
| 1b | 4-Chlorophenyl | 150.3 ± 25.5 | > 1000 | > 1000 |
| 1c | 4-Bromophenyl | 162.7 ± 18.0 | > 1000 | > 1000 |
| 1d | 4-Fluorophenyl | > 1000 | > 1000 | > 1000 |
| 1e | 4-Nitrophenyl | > 1000 | > 1000 | > 1000 |
| 1f | 4-Methoxyphenyl | 101.4 ± 12.2 | 124.5 ± 20.5 | 125.0 ± 7.1 |
| 1g | 4-(Benzyloxy)phenyl | 101.4 ± 12.2 | 124.5 ± 20.5 | 125.0 ± 7.1 |
| Cisplatin | (Reference Drug) | 35.6 ± 7.1 | 45.3 ± 10.4 | 50.2 ± 9.8 |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of 6-bromo-2-substituted-3-phenylquinazolin-4(3H)-one Derivatives [2]
| Compound ID | 2-Substituent | MCF-7 (Breast) | SW480 (Colon) |
| 8a | -S-(CH2)2-SH | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8c | -S-CH2-Phenyl | 78.45 ± 4.03 | 92.15 ± 4.45 |
| 8d | -S-CH2-(3-methylphenyl) | 59.15 ± 5.73 | 72.45 ± 2.90 |
| 8e | -S-CH2-(4-methylphenyl) | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8f | -S-CH2-(4-chlorophenyl) | > 100 | > 100 |
| 8g | -S-CH2-(4-bromophenyl) | > 100 | > 100 |
| 8h | -S-CH2-(4-nitrophenyl) | > 100 | > 100 |
| Erlotinib | (Reference Drug) | 9.9 ± 0.14 | - |
| Cisplatin | (Reference Drug) | 12.15 ± 1.06 | 10.15 ± 0.78 |
| Doxorubicin | (Reference Drug) | 0.85 ± 0.04 | 1.15 ± 0.06 |
Experimental Protocols
The evaluation of in vitro cytotoxicity for the presented quinazoline derivatives predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol[1][2]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, SKOV3, SW480) are seeded in 96-well microplates at a density of approximately 1 x 10^4 cells per well. The cells are then incubated for 24 hours to allow for attachment and recovery.
-
Compound Treatment: The test compounds are first dissolved in dimethyl sulfoxide (DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations (e.g., 1 to 200 µM). The final concentration of DMSO in the culture medium is maintained below 0.1% to avoid solvent-induced cytotoxicity. The cells are then treated with these various concentrations of the compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium containing the test compound is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. After the 4-hour incubation, the MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 495 nm or 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity evaluation using the MTT assay.
Quinazoline derivatives have been widely reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis. The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are common targets.[3][4][5][6][7]
Caption: Postulated signaling pathway inhibited by 2-phenylquinazoline derivatives.
References
- 1. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of the EGFR/AKT pathways by a novel conjugate of quinazoline with isothiocyanate. [cris.unibo.it]
Comparative Molecular Docking of Bromoquinazoline Derivatives: A Guide for Drug Discovery Professionals
A detailed analysis of bromoquinazoline derivatives reveals their potential as inhibitors of key cancer-related protein targets. This guide provides a comparative overview of their molecular docking performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.
Quinazoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The introduction of a bromine atom at various positions on the quinazoline ring has been a strategic approach to modulate the physicochemical properties and biological activity of these compounds. This guide focuses on the comparative molecular docking studies of bromoquinazoline derivatives, with a particular emphasis on 8-bromoquinazolines where data is available, against prominent cancer targets such as Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor α (ERα), and Aurora A Kinase.
Quantitative Data Summary
The following tables summarize the molecular docking and in vitro biological activity data for various bromoquinazoline derivatives from several key studies. These tables are designed to provide a clear and concise comparison of the compounds' performance against their respective biological targets.
Table 1: Molecular Docking Performance of Bromoquinazoline Derivatives
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Series 1: 6,8-Dibromo-2-(4-chlorophenyl)-4-oxo-4H-quinazoline Derivatives | |||||
| IVh | ERα | N/A | -25.3 | Benzoxathin Ligand | N/A |
| IVf | ERα | N/A | -16.83 | Benzoxathin Ligand | N/A |
| IVc | ERα | N/A | -14.57 | Benzoxathin Ligand | N/A |
| IVb | ERα | N/A | -14.23 | Benzoxathin Ligand | N/A |
| Series 2: 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives | |||||
| 8a | EGFR | 1M17 | -6.7 | Erlotinib | N/A |
| 8c | EGFR | 1M17 | -5.3 | Erlotinib | N/A |
N/A: Not available in the cited literature.
Table 2: In Vitro Biological Activity of Bromoquinazoline Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: 6,8-Dibromo-2-(4-chlorophenyl)-4-oxo-4H-quinazoline Derivatives | |||||
| IVh | MCF-7 | Resazurin | 8.52 (µg/mL) | Doxorubicin | >50 (µg/mL) |
| Series 2: 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives | |||||
| 8a | MCF-7 | MTT | 15.85 ± 3.32 | Erlotinib | >100 |
| 8a | SW480 | MTT | 17.85 ± 0.92 | Erlotinib | >100 |
| Series 3: 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid Derivatives | |||||
| 6e | NCI-60 Panel | N/A | 168.78 | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the molecular docking studies and cytotoxicity assays cited in this guide.
Molecular Docking Protocol for 6-Bromo quinazoline Derivatives against EGFR[1]
-
Protein Preparation: The crystal structure of the EGFR target was downloaded from the RCSB Protein Data Bank (PDB ID: 1M17).
-
Ligand Preparation: The 3D structures of the 6-bromo quinazoline derivatives were generated and optimized.
-
Docking Software: The specific docking software used was not mentioned in the provided abstract. However, standard molecular docking software such as AutoDock, Glide, or GOLD are commonly used for such studies.
-
Binding Site Definition: The active site for docking was defined based on the co-crystallized ligand in the PDB structure.
-
Docking and Scoring: The prepared ligands were docked into the active site of EGFR, and the binding energies were calculated to predict the binding affinity.
Molecular Docking Protocol for 6,8-Dibromoquinazoline Derivatives against ERα[2]
-
Target and Ligand Selection: The study focused on the estrogen receptor α (ERα) subtype as the target for the synthesized 6,8-dibromo-2-(4-chlorophenyl)-4-oxo-4H-quinazoline derivatives.
-
Docking Simulation: Molecular docking studies were performed to explore the binding ability of the compounds within the active site of ERα.
-
Scoring: The docking process yielded a "fitting score energy" (in kcal/mol) to quantify the binding affinity. Compound IVh exhibited the best docking score of -25.3 kcal/mol.[1]
Cytotoxicity Assay Protocol (MTT Assay)[1]
-
Cell Lines: The antiproliferative activity of the synthesized compounds was evaluated against human breast cancer (MCF-7) and colorectal carcinoma (SW480) cell lines. A normal cell line (MRC-5) was used to assess selectivity.
-
Method: The standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance was then measured using a microplate reader to determine the percentage of viable cells.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of cell growth) were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the relevant signaling pathways and a general workflow for molecular docking.
References
Comparative Analysis: 8-Bromo-2-phenylquinazoline Versus First-Generation EGFR Inhibitors
An Objective Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the epidermal growth factor receptor (EGFR) inhibitory activity of 8-Bromo-2-phenylquinazoline against first-generation EGFR inhibitors, gefitinib and erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development.
Note on Data Availability: As of the latest literature review, specific experimental data on the EGFR inhibitory activity of this compound is not extensively published. Therefore, to illustrate the comparative framework, this guide utilizes data for a closely related and representative quinazoline derivative, referred to as Compound-X (a 6-bromo-2-aryl-quinazoline derivative) , based on published studies of similar compounds.[1] The quinazoline core is a well-established scaffold for EGFR inhibitors, with gefitinib and erlotinib being prominent examples.[1][2][3]
Data Presentation: EGFR Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) against wild-type EGFR (EGFRwt). Lower IC50 values denote higher potency.
| Compound | Target | IC50 (nM) | Reference Compound (IC50, nM) |
| Compound-X | EGFRwt | 46.1 | Lapatinib (53.1) |
| Gefitinib | EGFRwt | 10.41 | - |
| Erlotinib | EGFRwt | 11.65 | - |
(Data for Compound-X and reference drugs are representative values from studies on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines and other 4-anilino-quinazoline derivatives for illustrative comparison)[1]
Experimental Protocols
The methodologies outlined below are standard for assessing the EGFR inhibitory potential of novel compounds.
In Vitro EGFR Kinase Assay
Objective: To quantify the enzymatic inhibition of EGFR by test compounds.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is used. A synthetic polypeptide substrate, such as Poly(Glu, Tyr) 4:1, is prepared in a kinase reaction buffer.
-
Compound Preparation: Test compounds (Compound-X, gefitinib, erlotinib) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Kinase Reaction: The reaction is typically performed in a 96- or 384-well plate. The EGFR enzyme, substrate, and test compound at varying concentrations are combined in a reaction buffer containing MgCl2 and ATP. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection and Quantification: The level of substrate phosphorylation is measured. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the canonical EGFR signaling pathway, which regulates cell proliferation, survival, and differentiation.[4][5] First-generation inhibitors like gefitinib and erlotinib, and by extension other quinazoline-based inhibitors, act by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3]
Caption: EGFR signaling cascade and the inhibitory action of quinazoline-based drugs.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the procedural flow for determining the IC50 values of potential EGFR inhibitors in an in vitro setting.
Caption: A typical workflow for an in vitro EGFR kinase inhibition assay.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR of Halogenated (F, Cl, Br) 2-Phenylquinazolines: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of halogenated compounds is crucial for optimizing lead candidates. This guide provides a comparative overview of fluorinated, chlorinated, and brominated 2-phenylquinazolines, focusing on their biological activities and the experimental methods used for their evaluation. While a direct head-to-head comparison across a single biological target is limited in the available literature, this document synthesizes data from multiple studies to offer insights into the impact of halogen substitution on the pharmacological profile of this important scaffold.
Quantitative Data Summary
The following tables summarize the biological activity of various halogenated quinazoline derivatives. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as the specific molecular scaffold and the biological target being assayed.
Table 1: CDK9 Inhibitory Activity of Halogenated 2-Phenylquinazolin-4-ones
| Compound ID | Halogen Substitution | Position of Halogen | Target | IC50 (µM) |
| 20 | Chloro | p-chlorophenyl at C2 | CDK9 | >10 |
| 25 | Bromo | m-bromophenyl at C2 | CDK9 | 0.142 |
Data extracted from a study on substituted quinazolinones as Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[1]
Table 2: Cytotoxic Activity of a 6-Bromo-Quinazolinone Derivative
| Compound ID | Halogen Substitution | Position of Halogen | Cell Line | IC50 (µM) |
| 8a | Bromo | 6-position | MCF-7 | 15.85 |
| 8a | Bromo | 6-position | SW480 | 17.85 |
Data from a study on 6-bromo quinazoline derivatives as cytotoxic agents.[2]
Table 3: Anticancer Activity of a Fluorinated Quinazoline Derivative
| Compound ID | Halogen Substitution | Position of Halogen | Cell Line | Activity |
| C1 | Fluoro | 2-fluorophenyl at C4 | MCF-7 | Active |
From a study on the synthesis and anti-cancer activity of novel quinazoline derivatives. A specific IC50 value was not provided in the abstract, but the compound was reported to show activity.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the studies of halogenated 2-phenylquinazolines.
CDK9 Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of the CDK9 enzyme.
Materials:
-
CDK9 enzyme
-
Kinase-Glo® MAX reagent
-
Test compounds
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a peptide substrate for CDK9)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds, typically ranging from 10 µM to 1 nM.
-
In a 384-well plate, mix 5 µL of each inhibitor concentration with 10 µL of the enzyme substrate.
-
Add 20 µL of 5 ng CDK9 enzyme to the mixture in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based assay, such as the Kinase-Glo® MAX reagent.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentrations.[1]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a period of 48 to 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4]
Visualizations
General Workflow for In Vitro Evaluation of Halogenated 2-Phenylquinazolines
Caption: General workflow for in vitro SAR studies.
References
- 1. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8-Bromo-2-phenylquinazoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 8-Bromo-2-phenylquinazoline, a heterocyclic compound often used in pharmaceutical research. The following procedures are based on general safety protocols for similar brominated quinazoline derivatives.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][3]
-
If inhaled: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[2][3]
Disposal Protocol for this compound
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. Discharge into the environment must be strictly avoided.[1]
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, paper towels) in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.[2][4]
Step 3: Professional Disposal
-
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1]
-
These companies are equipped to handle and dispose of hazardous materials through methods such as controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[1]
-
Never dispose of this compound down the drain or in regular trash.[1]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2] |
| Primary Disposal Method | Licensed chemical destruction plant | [1] |
| Alternative Disposal Method | Controlled incineration with flue gas scrubbing | [1] |
| Prohibited Disposal Methods | Discharge to sewer systems, environmental release | [1] |
| Container for Disposal | Suitable, closed, and properly labeled containers | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Bromo-2-phenylquinazoline
Essential Safety and Handling Guide for 8-Bromo-2-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, including halogenated quinazolines and quinolines. Adherence to these guidelines is essential to ensure laboratory safety and operational integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
Compounds structurally related to this compound are known to pose significant health risks, including acute toxicity if swallowed or inhaled, severe skin and eye irritation or burns, and respiratory tract irritation.[1][2][3][4] Therefore, a stringent PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Ensure gloves meet ASTM D6978 standards for chemotherapy drug handling.[5][6][7] | To prevent skin contact, which may cause irritation or toxic effects.[2][3] |
| Eye and Face Protection | Safety goggles and face shield | Goggles should provide indirect ventilation to protect against splashes.[8] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk. | To protect against splashes and dust that can cause severe eye damage.[1][2] |
| Body Protection | Laboratory coat or gown | A disposable, polyethylene-coated polypropylene gown is preferred to prevent permeation by hazardous substances.[5] Standard lab coats may not offer sufficient protection. | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Use when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.[9] | To prevent inhalation of the powder, which can cause respiratory irritation and toxicity.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][4]
1. Preparation and Weighing:
-
Designate a specific area within the fume hood for handling this compound.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Don all required PPE as specified in Table 1.
-
When weighing the solid compound, do so carefully to avoid creating dust. Use a micro-spatula and weigh onto a tared weigh boat or paper.
2. Dissolution and Reaction Setup:
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[1]
-
All manipulations, including transfers and additions to reaction vessels, should be performed within the fume hood.
3. Post-Handling:
-
Thoroughly decontaminate the work area after use.
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan: Waste Management Protocol
Improper disposal of this compound and its associated waste can pose a significant environmental hazard.[2][4]
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected as halogenated organic waste.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Collection and Storage:
-
Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Disposal Procedure:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not discharge any amount of this chemical into drains or the environment.[4]
Emergency Procedures
Table 2: Emergency Response
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[2][4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Sweep up and place in a sealed container for disposal.[1] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. research.arizona.edu [research.arizona.edu]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
